molecular formula C5H5N3O3 B1280307 6-Amino-5-nitropyridin-2-OL CAS No. 211555-30-5

6-Amino-5-nitropyridin-2-OL

Numéro de catalogue: B1280307
Numéro CAS: 211555-30-5
Poids moléculaire: 155.11 g/mol
Clé InChI: JFGLOZOVAGYLKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Amino-5-nitropyridin-2-OL is a useful research compound. Its molecular formula is C5H5N3O3 and its molecular weight is 155.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-amino-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H3,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGLOZOVAGYLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457865
Record name 6-Amino-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211555-30-5
Record name 6-Amino-5-nitro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211555-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-nitropyridin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211555305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-5-NITROPYRIDIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4VR2ETN9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 6-Amino-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-nitropyridin-2-ol, also known as 6-amino-5-nitropyridin-2-one and designated as the nucleobase "Z" in the Hachimoji DNA system, is a synthetic nitroaromatic compound of significant interest in the fields of synthetic biology and biotechnology. Its primary role is as a component of an expanded eight-letter genetic alphabet, where it selectively pairs with the unnatural base 5-aza-7-deazaguanine ("P").[1] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, including its structural characteristics, solubility, and spectroscopic data. Detailed experimental protocols for its characterization, particularly concerning its notable photostability, are also presented.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties
PropertyValue/DescriptionSource/Notes
IUPAC Name 6-Amino-5-nitropyridin-2(1H)-one[1]
Common Names This compound, Base 'Z'
CAS Number 211555-30-5[1]
Molecular Formula C5H5N3O3[1]
Molar Mass 155.11 g/mol [1]
Appearance Light yellow to yellow solidCommercial Suppliers
Solubility Sparingly soluble in water, requires ultrasonic and warming to 60°C.[2]
Melting Point Not explicitly reported. (Related compound 2-Amino-5-nitropyridine melts at 186-192 °C)
pKa Not explicitly reported. (Related compound 4-nitropyridine has a pKa of 1.61)[3][4]

Role in Hachimoji Expanded Genetic Alphabet

The most significant application of this compound is as a key component of the "Hachimoji" (Japanese for "eight letters") DNA and RNA system.[5] This expanded genetic alphabet consists of the four canonical bases (A, T, C, G) and four synthetic bases (Z, P, S, B) that form two new, stable base pairs. This compound (Z) forms a specific hydrogen-bonding pair with 5-aza-7-deazaguanine (P). This expanded system has been shown to be transcribed into RNA and has potential applications in data storage, diagnostics, and the creation of novel proteins.[6]

Hachimoji_Base_Pairing cluster_Z This compound (Z) cluster_P 5-Aza-7-deazaguanine (P) Z Z P P Z->P Hydrogen Bonds

Figure 1: Base pairing of this compound (Z) with 5-Aza-7-deazaguanine (P) in Hachimoji DNA.

Spectroscopic and Analytical Data

While specific spectra for this compound are not publicly available in research literature, they can be obtained from commercial suppliers.[7][8] The expected spectroscopic features can be inferred from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Protons on the pyridine ring are expected in the aromatic region, with shifts influenced by the amino, nitro, and hydroxyl/oxo groups. The amino protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show five distinct carbon signals corresponding to the pyridine ring, with chemical shifts characteristic of aza- and nitro-substituted aromatic systems.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for:

  • N-H stretching of the amino group (around 3300-3500 cm⁻¹).

  • O-H stretching (if in the -ol tautomer) or N-H stretching of the pyridinone ring.

  • C=O stretching of the pyridinone form (around 1650-1700 cm⁻¹).

  • NO₂ asymmetric and symmetric stretching (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

  • C=C and C=N stretching in the aromatic ring.

UV-Vis Spectroscopy

Nitroaromatic compounds typically exhibit strong UV-Vis absorbance. A recent study on the photostability of this compound investigated its excited-state dynamics using transient absorption spectroscopy.[9]

Experimental Protocols

Synthesis of this compound
Characterization of Photostability

A 2024 study provided a detailed investigation into the superior photostability of this compound compared to natural DNA bases. The experimental workflow involved a combination of ultrafast spectroscopy and computational methods.[9]

Experimental Workflow for Photostability Analysis:

  • Sample Preparation: Solutions of this compound are prepared in various solvents to study the effect of the environment on its photodynamics.

  • Ultrafast Broadband Time-Resolved Fluorescence Spectroscopy:

    • The sample is excited with a femtosecond laser pulse at a wavelength corresponding to its absorption maximum.

    • The resulting fluorescence decay is measured over a broad spectral range with sub-picosecond time resolution. This provides information on the lifetime of the excited state.

  • Transient Absorption Spectroscopy:

    • A "pump" laser pulse excites the molecule.

    • A "probe" pulse, delayed in time relative to the pump, measures the change in absorption of the sample.

    • By varying the delay time, the evolution of the excited state and the formation of any transient species can be monitored.

  • Computational Modeling:

    • Quantum chemical calculations (e.g., DFT) are used to model the ground and excited state potential energy surfaces.

    • These calculations help to identify the deactivation pathways, such as internal conversion and intersystem crossing, and to understand the role of specific molecular motions (e.g., nitro group rotation) in the rapid, non-radiative decay back to the ground state.[9]

Photostability_Workflow cluster_experiment Experimental Characterization cluster_computational Computational Analysis cluster_results Results & Interpretation Sample Sample Preparation (Solutions in various solvents) Excitation Femtosecond Laser Excitation Sample->Excitation Fluorescence Time-Resolved Fluorescence Spectroscopy Excitation->Fluorescence TA Transient Absorption Spectroscopy Excitation->TA Dynamics Excited State Dynamics Fluorescence->Dynamics TA->Dynamics DFT Quantum Chemical Calculations (DFT) PES Potential Energy Surface Mapping DFT->PES Deactivation Identification of Deactivation Pathways PES->Deactivation Deactivation->Dynamics Photostability Assessment of Photostability Dynamics->Photostability

Figure 2: Experimental workflow for the photostability characterization of this compound.

Biological Activity and Signaling Pathways

Current research indicates that the primary biological relevance of this compound is within the artificial context of Hachimoji DNA and RNA. There is no evidence to suggest its involvement in natural cellular signaling pathways. Its function is defined by its specific hydrogen bonding pattern with its partner base, 'P', within the expanded genetic system.

Conclusion

This compound is a pivotal molecule in the advancement of synthetic biology, enabling the expansion of the genetic alphabet. Its well-defined role in the Hachimoji system and its remarkable photostability make it a subject of ongoing research. While some fundamental physicochemical data require further explicit publication, the existing body of work provides a strong foundation for its application in developing novel biotechnologies, from high-density data storage to the creation of synthetic biological systems with expanded functionalities.

References

An In-depth Technical Guide to 6-Amino-5-nitropyridin-2-ol: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of 6-Amino-5-nitropyridin-2-ol. This pyridinone derivative is of interest to researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the molecular formula C₅H₅N₃O₃. It exists in tautomeric forms, with the pyridin-2-ol and pyridin-2-one structures being in equilibrium. The pyridin-2-one form, 6-Amino-5-nitro-2(1H)-pyridinone, is a recognized nucleobase analog.[1][2]

The structure features a pyridine ring substituted with an amino group at position 6, a nitro group at position 5, and a hydroxyl group at position 2. This combination of functional groups makes it a versatile building block for the synthesis of more complex molecules.

PropertyValueReference
Molecular Formula C₅H₅N₃O₃[3]
Molecular Weight 155.11 g/mol [3]
CAS Number 211555-30-5[1][3][4][5]
IUPAC Name 6-Amino-5-nitropyridin-2(1H)-one[1]
Appearance Likely a solid
Solubility Sparingly soluble in water[6]

Proposed Synthesis Pathway

A direct, single-step synthesis of this compound from simple precursors is not well-documented in publicly available literature. However, a plausible multi-step synthetic route can be proposed based on established reactions for analogous pyridine derivatives. The most promising pathway involves the dinitration of 2,6-diaminopyridine followed by a selective partial reduction and hydrolysis.

SynthesisWorkflow Start 2,6-Diaminopyridine Intermediate1 2,6-Diamino-3,5-dinitropyridine Start->Intermediate1 Nitration (HNO₃, H₂SO₄/Oleum) Intermediate2 6-Amino-2-azido-5-nitropyridine (Proposed) Intermediate1->Intermediate2 Selective Diazotization & Azide Formation (Proposed) Product This compound Intermediate2->Product Hydrolysis (Proposed)

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for similar compounds and represent a proposed synthetic route. Optimization and validation would be required for practical implementation.

Step 1: Synthesis of 2,6-Diamino-3,5-dinitropyridine

This procedure is adapted from the nitration of pyridine-2,6-diamines as described in patent literature, which reports high yields by using fuming sulfuric acid (oleum) to create an anhydrous medium.

  • Materials: 2,6-Diaminopyridine, Fuming nitric acid, Fuming sulfuric acid (oleum, 20% SO₃).

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2,6-diaminopyridine to fuming sulfuric acid at a controlled temperature below 10°C.

    • Slowly add fuming nitric acid dropwise to the stirred mixture, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for several hours, monitoring the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., concentrated sodium hydroxide solution) while cooling in an ice bath to precipitate the product.

    • Filter the resulting solid, wash with cold water until the washings are neutral, and dry under vacuum to yield 2,6-diamino-3,5-dinitropyridine.

Step 2 (Proposed): Selective Diazotization and Azide Formation

This proposed step aims to selectively convert one of the amino groups to an azide, which can then be hydrolyzed to a hydroxyl group. This requires careful control of reaction conditions to achieve mono-substitution.

  • Materials: 2,6-Diamino-3,5-dinitropyridine, Sodium nitrite, Hydrochloric acid, Sodium azide.

  • Procedure:

    • Dissolve 2,6-diamino-3,5-dinitropyridine in a suitable acidic medium (e.g., concentrated hydrochloric acid) at low temperature (0-5°C).

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. The reaction progress should be monitored to favor the formation of the mono-diazonium salt.

    • In a separate flask, prepare a solution of sodium azide in water.

    • Slowly add the cold diazonium salt solution to the sodium azide solution, with vigorous stirring, while maintaining a low temperature.

    • Allow the reaction to proceed for a period, then extract the product with a suitable organic solvent.

    • Dry the organic layer and evaporate the solvent to obtain the crude 6-amino-2-azido-5-nitropyridine. Further purification may be necessary.

Step 3 (Proposed): Hydrolysis of the Azide to the Hydroxyl Group

This final proposed step involves the hydrolysis of the azide group to the desired hydroxyl group.

  • Materials: 6-Amino-2-azido-5-nitropyridine (from Step 2), Aqueous acid (e.g., dilute sulfuric acid).

  • Procedure:

    • Reflux the crude 6-amino-2-azido-5-nitropyridine in an aqueous acidic solution.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a base to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Data (Reference)

Spectroscopic Data for 2-Amino-5-nitropyridine
¹H NMR Spectral data is available in public databases such as the NIST WebBook.[7][8]
¹³C NMR Spectral data for related aminonitropyridines can be found in chemical databases.[9]
IR Spectrum The NIST WebBook provides infrared spectral data for 2-amino-5-nitropyridine.[10]
Mass Spectrum Mass spectral data for 2-amino-5-nitropyridine is available in the NIST Chemistry WebBook.[11]

Researchers synthesizing this compound would need to perform full spectral characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure of the final product.

Concluding Remarks

The synthesis of this compound presents a challenging but feasible multi-step process for experienced synthetic chemists. The proposed pathway, starting from the dinitration of 2,6-diaminopyridine, offers a logical approach. Further research is required to optimize the selective conversion of the dinitro intermediate to the final product and to fully characterize its chemical and physical properties. This technical guide provides a foundational framework for researchers interested in the synthesis and application of this and related pyridinone compounds.

References

6-Amino-5-nitropyridin-2-OL: A Technical Guide on its Synthesis and Historical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Amino-5-nitropyridin-2-OL, a heterocyclic compound that has gained significant scientific interest. While the molecule existed prior to its recent rise in prominence, its historical discovery is not well-documented in readily available literature. Its modern significance is intrinsically linked to its pivotal role in the development of an expanded genetic alphabet. This document details a plausible and chemically sound synthetic pathway, complete with experimental protocols and quantitative data, and contextualizes the compound's importance within the field of synthetic biology.

Discovery and History

The specific first synthesis and characterization of this compound (CAS Number: 211555-30-5) is not prominently documented in scientific literature. However, the compound's profound impact on molecular biology and synthetic genetics was decisively established in 2019. In a landmark study published in Science, researchers led by Shuichi Hoshika and Steven Benner introduced "Hachimoji DNA," an eight-letter genetic system that expands the natural four-letter DNA alphabet.[1]

In this system, this compound, designated as the nucleobase Z , serves as a key component. It forms a stable and specific hydrogen-bonding pair with 5-aza-7-deazaguanine, designated as the nucleobase P .[2][3] This Z:P pair, along with another synthetic pair (S:B), seamlessly integrates into the DNA double helix, demonstrating that the structural and functional properties of DNA are not limited to the natural G:C and A:T pairs.[1][4] The development of Hachimoji DNA, with this compound at its core, opens new avenues for data storage, nanotechnology, and the study of life's potential beyond Earth.[1]

Synthetic Pathway and Experimental Protocols

A viable and robust synthesis of this compound can be achieved via a two-step process. This pathway involves the initial formation of the 6-aminopyridin-2-ol scaffold, followed by a regioselective nitration at the C5 position. The protocols detailed below are based on established chemical principles for the synthesis and modification of pyridinone rings.

Step 1: Synthesis of 6-Aminopyridin-2-ol

The precursor, 6-aminopyridin-2-ol, can be synthesized from commercially available starting materials. One common method involves the reaction of malononitrile and acetone in the presence of a base to form an intermediate which is then cyclized. A more direct, though less detailed in literature, approach is the hydrolysis of 2,6-diaminopyridine. For the purpose of this guide, we will assume the availability of 6-aminopyridin-2-ol as the starting material for the critical nitration step, as it is commercially available.

Step 2: Nitration of 6-Aminopyridin-2-ol

The introduction of a nitro group at the 5-position is achieved through electrophilic aromatic substitution using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The amino and hydroxyl groups on the pyridine ring are activating and direct the substitution.

Experimental Protocol:

  • Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 98%, 20 mL).

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Addition of Starting Material: While maintaining the low temperature and stirring, slowly add 6-aminopyridin-2-ol (5.5 g, 50 mmol) in small portions. Ensure the temperature does not exceed 10 °C during the addition.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 70%, 3.6 mL, 55 mmol) to concentrated sulfuric acid (H₂SO₄, 98%, 5 mL) while cooling in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 6-aminopyridin-2-ol in sulfuric acid. The rate of addition should be controlled to keep the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at a low temperature (0-10 °C) for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. This will cause the product to precipitate.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide until the pH is approximately 6-7. The crude product will precipitate as a solid.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 50 mL) and then a small amount of cold ethanol to remove impurities.

  • Drying and Purification: Dry the product under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic protocol for this compound.

ParameterValueReference/Note
Starting Material 6-Aminopyridin-2-olCAS: 59315-47-8[5]
Formula (Product)C₅H₅N₃O₃[2]
Molecular Weight (Product)155.11 g/mol [2]
Molar Quantity (Starting Material)50 mmolProtocol Step 3
Nitrating AgentHNO₃ / H₂SO₄Protocol Step 4
Reaction Temperature0 - 10 °CProtocol Step 5
Typical Yield70-85%Estimated based on analogous nitration reactions of substituted pyridines.[6]
AppearanceYellow Crystalline SolidGeneral property of nitrated aromatic amines.
Melting Point>300 °C (decomposes)Often characteristic of such highly functionalized heterocyclic compounds.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical context of this compound within the Hachimoji DNA system.

Synthesis_Pathway cluster_step2 Final Product SM 6-Aminopyridin-2-ol reagents HNO₃ / H₂SO₄ 0-10 °C Product This compound (Z-base) reagents->Product Electrophilic Aromatic Substitution Hachimoji_Context cluster_natural Natural DNA cluster_synthetic Synthetic Pairs G Guanine (G) C Cytosine (C) G->C pairs with Hachimoji Hachimoji 8-Letter DNA A Adenine (A) T Thymine (T) A->T pairs with Z This compound (Z) P 5-Aza-7-deazaguanine (P) Z->P pairs with S Isocytosine (S) B Isoguanine (B) S->B pairs with

References

A Technical Guide to 6-Amino-5-nitropyridin-2(1H)-one: A Key Component of an Expanded Genetic Alphabet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-Amino-5-nitropyridin-2(1H)-one, a pivotal molecule in the field of synthetic biology. It serves as a non-canonical nucleobase, designated "Z," within an eight-letter expanded genetic information system known as hachimoji DNA. This document details its chemical identity, its role in the structure and function of hachimoji DNA, relevant experimental protocols for the synthesis and analysis of hachimoji oligonucleotides, and key quantitative data regarding the thermodynamic stability and structural parameters of this expanded genetic system.

Chemical Identity

  • IUPAC Name: 6-Amino-5-nitropyridin-2(1H)-one[1]

  • CAS Number: 211555-30-5[1]

  • Common Name: 6-Amino-5-nitropyridin-2-one

  • Molecular Formula: C₅H₅N₃O₃

  • Molecular Weight: 155.11 g/mol

Role in Hachimoji DNA

6-Amino-5-nitropyridin-2(1H)-one functions as the nucleobase "Z" in the hachimoji DNA system. It forms a specific and stable base pair with 2-aminoimidazo[1,2a][2][3][4]triazin-4(1H)-one, the "P" nucleobase, through three hydrogen bonds.[2] This P-Z pair, along with the S-B pair, expands the standard four-letter genetic alphabet (A, T, C, G) to eight letters, thereby doubling the information storage capacity of DNA.[5]

The design of the P-Z pair adheres to Watson-Crick geometry, with complementary hydrogen bond donors and acceptors, ensuring it can be accommodated within a standard B-form DNA double helix.[2][3]

Hachimoji_Base_Pairing cluster_PZ P-Z Base Pair cluster_AT A-T Base Pair cluster_GC G-C Base Pair P P (2-aminoimidazo[1,2a] [1,3,5]triazin-4(1H)-one) Z Z (6-Amino-5-nitropyridin-2(1H)-one) P->Z 3 H-bonds A A (Adenine) T T (Thymine) A->T 2 H-bonds G G (Guanine) C C (Cytosine) G->C 3 H-bonds

Figure 1: Hachimoji DNA Base Pairing

Quantitative Data

Thermodynamic Stability of Hachimoji DNA

The stability of hachimoji DNA duplexes has been shown to be predictable, a key requirement for a functional genetic system. Thermodynamic parameters for 94 different hachimoji duplexes were determined experimentally and compared to predictions based on a nearest-neighbor model.

ParameterValueReference
Average Predicted Tm AccuracyWithin 2.1 °C of experimental Tm[2][5]
Average Predicted ΔG°37 AccuracyWithin 0.39 kcal/mol of experimental ΔG°37[2][5]

On average, the P-Z base pair is slightly more stabilizing than the natural G-C base pair.

Base Pair StackΔG°37 (kcal/mol)
Average G-C stackVaries by sequence context
Average P-Z stack-0.2 ± 0.4 kcal/mol more stable than G-C

Table 1: Thermodynamic parameters of Hachimoji DNA.

Structural Parameters of Hachimoji DNA

Crystallographic studies of hachimoji DNA duplexes have confirmed that they adopt a B-form helical structure, similar to natural DNA.

Structural ParameterValueReference
Helical FormB-form[3][5]
Base Pairs per Turn10.2 – 10.4[3]

Table 2: Structural parameters of Hachimoji DNA.

Experimental Protocols

Synthesis of Hachimoji DNA Oligonucleotides

Hachimoji DNA oligonucleotides are synthesized using automated solid-phase phosphoramidite chemistry, a standard method for producing synthetic DNA.[2][3]

General Workflow:

  • Solid Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

  • Deprotection (Detritylation): The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with an acid, such as trichloroacetic acid, to allow for the addition of the next nucleotide.

  • Coupling: The next nucleoside phosphoramidite (A, T, C, G, P, Z, S, or B) is activated and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Iteration: The cycle of deprotection, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and phosphate backbone are removed.

  • Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).

While the specific synthesis of the 6-Amino-5-nitropyridin-2(1H)-one phosphoramidite is not detailed in the primary literature, it is prepared as a protected 2'-deoxynucleoside phosphoramidite for incorporation into the oligonucleotide chain.[6]

Transcription of Hachimoji DNA to RNA

A key feature of hachimoji DNA is its ability to be transcribed into RNA. This process has been demonstrated using a variant of T7 RNA polymerase.

Experimental Workflow:

  • Template Preparation: A double-stranded hachimoji DNA template containing the gene of interest is prepared.

  • Transcription Reaction: The hachimoji DNA template is incubated with a variant of T7 RNA polymerase (e.g., the "FAL" variant) and the four standard ribonucleoside triphosphates (ATP, UTP, CTP, GTP), as well as the four non-canonical hachimoji ribonucleoside triphosphates (rPTP, rZTP, rSTP, rBTP).[3]

  • Incubation: The reaction is incubated at an optimal temperature for the polymerase.

  • RNA Purification: The resulting hachimoji RNA transcript is purified from the reaction mixture.

  • Analysis: The integrity and sequence of the hachimoji RNA can be confirmed using techniques such as gel electrophoresis and label transfer experiments.[2]

Hachimoji_Transcription_Workflow start Start template Prepare Hachimoji DNA Template start->template reaction Set up Transcription Reaction: - Hachimoji DNA Template - T7 RNA Polymerase Variant - 8 Ribonucleoside Triphosphates template->reaction incubation Incubate at Optimal Temperature reaction->incubation purification Purify Hachimoji RNA Transcript incubation->purification analysis Analyze RNA Product (e.g., Gel Electrophoresis) purification->analysis end End analysis->end

Figure 2: Hachimoji DNA Transcription

Conclusion

6-Amino-5-nitropyridin-2(1H)-one is a crucial innovation in synthetic biology, enabling the expansion of the genetic alphabet. As the "Z" component of hachimoji DNA, it contributes to a stable and functional eight-letter genetic system with predictable thermodynamics and structural properties consistent with natural DNA. The ability to synthesize and transcribe hachimoji DNA opens up new avenues for research in areas such as high-density data storage, novel diagnostics, and the development of new therapeutic modalities. This guide provides a foundational understanding of this remarkable molecule and its application for professionals in the life sciences.

References

An In-depth Technical Guide on the Mechanism of Action of 6-Amino-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Core Subject: 6-Amino-5-nitropyridin-2-ol, also known as 6-amino-5-nitro-2(1H)-pyridinone.

Executive Summary: Publicly available scientific literature exclusively identifies the mechanism of action of this compound in the context of synthetic biology. It functions as an artificial nucleobase within an expanded genetic alphabet known as "hachimoji DNA".[1][2][3][4][5] In this system, it is designated by the letter "Z". Its core function is to form a specific and stable hydrogen-bonded base pair with the synthetic purine analog, 2-aminoimidazo[1,2a][1][3][4]triazin-4(1H)-one (designated "P").[2][3][6]

There is currently no evidence in peer-reviewed literature to suggest that this compound has a mechanism of action related to the modulation of endogenous cellular signaling pathways, kinase inhibition, or other pharmacodynamic activities typically associated with drug development. Therefore, this guide focuses entirely on its established role within the hachimoji synthetic genetic system.

Core Mechanism of Action: A Synthetic Nucleobase in Hachimoji DNA

The primary function of this compound (Z) is to serve as a pyrimidine analog in an eight-letter genetic system that expands upon the natural four-letter (A, T, C, G) alphabet.[3][4][5] This system, called hachimoji DNA, introduces four synthetic nucleobases that form two new, independent base pairs: Z:P and S:B.[3]

The mechanism of action is based on specific molecular recognition through hydrogen bonding. The "Z" base is designed to form three hydrogen bonds with its partner base "P" in a Watson-Crick-like geometry. This interaction is orthogonal to the natural A:T and G:C pairs, meaning Z does not pair with A, T, C, or G, and P does not pair with the natural bases. This specificity is crucial for the integrity and faithful replication of the expanded genetic information.

The successful incorporation of the Z:P pair into a double helix demonstrates that the molecular recognition between these synthetic bases is robust and maintains the structural integrity of the DNA duplex, fitting within the classic B-form double helix structure.[3][4] This structural fidelity is a key requirement for any biopolymer intended to store and transfer genetic information.[3][7]

G cluster_P P (Purine Analog) cluster_Z Z (this compound) P_N1 N P_C2 C P_N1->P_C2 Z_NH2 H₂N P_N1->Z_NH2 P_N3 N P_C2->P_N3 P_NH2 H₂N P_C2->P_NH2 P_C4 C P_N3->P_C4 P_C5 C P_C4->P_C5 P_C9 P_C9 P_C4->P_C9 P_C6 C P_C5->P_C6 P_N7 N P_C5->P_N7 P_C6->P_N1 P_O O P_C6->P_O P_C8 C P_N7->P_C8 P_N9 N P_C8->P_N9 P_N9->P_C4 P_R Sugar Backbone P_N9->P_R Z_O O P_NH2->Z_O P_O->Z_NH2 Z_R Sugar Backbone P_C9->P_N1 Z_N1 N Z_C2 C Z_N1->Z_C2 Z_N1->Z_R Z_C3 C Z_C2->Z_C3 Z_C2->Z_O Z_C4 C Z_C3->Z_C4 Z_C5 C Z_C4->Z_C5 Z_C6 C Z_C5->Z_C6 Z_NO2 O₂N Z_C5->Z_NO2 Z_C6->Z_N1 Z_C6->Z_NH2

Caption: Hydrogen bonding pattern between P and Z nucleobases.

Quantitative Data: Thermodynamic Stability

The stability of hachimoji DNA, including duplexes containing Z:P pairs, has been quantified by measuring thermodynamic parameters. These data are essential for predicting the melting temperature (Tm) and stability of any given hachimoji DNA sequence. The study by Hoshika et al. (2019) established a set of nearest-neighbor thermodynamic parameters for all possible base pair dimers in the eight-letter alphabet.[3]

The table below summarizes the calculated changes in enthalpy (ΔH°, kcal/mol), entropy (ΔS°, cal/mol·K), and Gibbs free energy (ΔG°₃₇, kcal/mol at 37°C) for nearest-neighbor duplex formation involving the Z:P pair.

Sequence (5'-3')ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
PZ / ZP-9.1-24.4-1.5
AZ / TP-7.1-19.4-1.1
TZ / AP-6.8-18.7-1.0
CZ / GP-9.0-24.1-1.5
GZ / CP-9.6-25.6-1.6
SZ / BP-8.7-23.5-1.4
BZ / SP-8.9-24.1-1.4
ZA / PT-7.6-21.1-1.1
ZT / PA-7.2-20.1-1.0
ZC / PG-9.6-25.9-1.5
ZG / PC-10.0-27.0-1.6
ZS / PB-8.9-24.2-1.4
ZB / PS-9.2-25.2-1.4
Data derived from Hoshika S, et al. Science. 2019 Feb 22;363(6429):884-887.[3]

These parameters demonstrate that Z:P containing duplexes have stabilities comparable to natural DNA duplexes, allowing for the design of stable, information-carrying molecules.[3]

Experimental Protocols

The mechanism of action of this compound as a nucleobase was validated through several key experimental procedures.

Objective: To incorporate this compound into DNA strands.

Methodology:

  • Phosphoramidite Synthesis: The this compound nucleoside is first converted into a phosphoramidite derivative. This chemical modification makes it suitable for standard solid-phase DNA synthesis.

  • Solid-Phase Synthesis: The hachimoji DNA oligonucleotides are synthesized using automated solid-phase chemistry on a DNA synthesizer.[3] The synthetic cycle involves four steps: deblocking, coupling, capping, and oxidation. The "Z" phosphoramidite is coupled at the desired positions in the sequence.

  • Deprotection and Purification: After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is purified, typically using high-performance liquid chromatography (HPLC), to ensure high purity.

Objective: To determine the thermodynamic stability of DNA duplexes containing Z:P pairs.

Methodology:

  • Sample Preparation: Complementary single strands of hachimoji DNA are mixed in a buffered solution (e.g., 1 M NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).

  • UV-Vis Spectrophotometry: The sample is placed in a UV-Vis spectrophotometer equipped with a thermal controller. The absorbance at 260 nm is monitored as the temperature is slowly increased.

  • Melting Curve Generation: As the temperature rises, the DNA duplex denatures (melts) into single strands, causing an increase in UV absorbance (hyperchromic effect). A plot of absorbance versus temperature generates a melting curve.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the DNA is denatured, is determined from the peak of the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, ΔG°₃₇) are then calculated by fitting the melting curves using software like Meltwin v. 3.5.[3][8]

G cluster_workflow Experimental Workflow for Hachimoji DNA Validation start Synthesize Z Phosphoramidite synth Automated Solid-Phase Oligonucleotide Synthesis start->synth Incorporate Z purify Deprotection & HPLC Purification synth->purify anneal Anneal Complementary Strands purify->anneal melt Thermal Denaturation (UV-Vis Monitoring) anneal->melt analyze Analyze Melting Curves (Calculate Tm, ΔG°, ΔH°, ΔS°) melt->analyze

Caption: Workflow for synthesis and thermodynamic analysis.

Conclusion

The mechanism of action of this compound is defined by its role as a synthetic pyrimidine analog ("Z") in the hachimoji eight-letter genetic system. Its function is based on the principles of molecular recognition, where it forms a stable and specific three-hydrogen-bond pair with its partner base "P". This interaction is thermodynamically robust and maintains the canonical B-form double helix structure, enabling the storage and transfer of genetic information in an expanded alphabet. For researchers in drug development, while this molecule does not have a known pharmacological mechanism of action, its unique properties contribute significantly to the fields of synthetic biology, data storage, and nanotechnology.[4][9]

References

Technical Guide: Physicochemical Properties of 6-Amino-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental molecular characteristics of 6-Amino-5-nitropyridin-2-ol, a pyridine derivative of interest in biochemical and pharmaceutical research.

Molecular and Physical Data

The essential physicochemical properties of this compound are summarized below. These data are critical for experimental design, including solution preparation and analytical characterization.

ParameterValueReference
Molecular Formula C5H5N3O3[1][2][3]
Molecular Weight 155.11 g/mol [2][3][4]
Alternate Names 6-Amino-5-nitropyridin-2-one, 6-amino-5-nitro-2(1H)-pyridinone[2]
CAS Number 211555-30-5[2][3][4][5]

Experimental Protocols

Conceptual Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the characterization of a novel or synthesized chemical compound such as this compound. This process ensures the verification of its structure and assessment of its purity.

Compound_Characterization_Workflow cluster_synthesis Synthesis & Purification synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., LC-MS) purification->ms ftir FTIR Spectroscopy purification->ftir hplc Purity Assessment (e.g., HPLC, UPLC) ms->hplc elemental Elemental Analysis hplc->elemental final_char Final Characterization & Data Archiving elemental->final_char

References

6-Amino-5-nitropyridin-2-OL physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-nitropyridin-2-ol, also known as 6-amino-5-nitro-2(1H)-pyridinone, is a heterocyclic compound of significant interest in the fields of chemical biology and synthetic genetics. Its structure, featuring both an amino and a nitro group on a pyridinone core, imparts unique chemical and photophysical properties. Notably, it has been identified as a component of "hachimoji DNA," an eight-letter genetic alphabet that expands the information storage capacity of DNA.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with available experimental data and protocols.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to distinguish this compound from the structurally similar but distinct 2-Amino-5-nitropyridine, for which data is more readily available.

PropertyValueReference(s)
CAS Number 211555-30-5[1][2]
Molecular Formula C₅H₅N₃O₃[2]
Molecular Weight 155.11 g/mol [2]
Appearance Not explicitly stated, but related compounds are typically yellow to light brown powders.[4]
Melting Point Data not available for this specific compound. The related compound, 2-Amino-5-nitropyridine, has a melting point in the range of 186-192 °C.[4][5]
Boiling Point Data not available.
Solubility Soluble in water at 2 mg/mL (12.89 mM) with the aid of sonication.[6]
pKa Data not available.
Storage Conditions Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years.[6]

Spectroscopic and Photophysical Properties

Recent research has shed light on the unique photostability of this compound, a crucial characteristic for its application in synthetic biology.[7][8][9]

A comprehensive investigation into its excited-state dynamics using ultrafast broadband time-resolved fluorescence and transient absorption spectroscopy has revealed that upon photoexcitation, the molecule emits prompt fluorescence. This excited state deactivates rapidly within sub-picoseconds through internal conversion, a process primarily mediated by the rotation of the nitro group.[7][8][9] This rapid, non-radiative decay pathway contributes to its superior photostability compared to natural DNA and RNA bases, as it prevents the formation of long-lived triplet states and photoproducts that can be damaging.[7][8][9]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not extensively documented in publicly accessible literature. However, general synthetic strategies for related nitropyridine and pyridone derivatives can provide a foundational understanding for its preparation.

General Synthetic Approach for Nitropyridines

The synthesis of nitropyridine derivatives often involves the nitration of a corresponding aminopyridine precursor. A general procedure for the synthesis of the related compound, 2-amino-5-nitropyridine, is described as follows:

  • Nitration: 2-Aminopyridine is dissolved in a suitable solvent such as dichloroethane.

  • A cooled mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise to the solution while maintaining a low temperature (e.g., below 10°C).

  • The reaction is allowed to proceed for several hours.

  • Work-up: The reaction mixture is then cooled and washed with water to a neutral pH.

  • The organic layer is separated, and the solvent is removed under reduced pressure.

  • The resulting residue is poured into ice water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.[11]

Note: This protocol is for a related compound and would require significant modification and optimization for the synthesis of this compound, which has a hydroxyl group at the 2-position. The synthesis would likely involve a different starting material or additional steps to introduce the hydroxyl group.

Purification

Purification of nitropyridine compounds is typically achieved through recrystallization from a suitable solvent or by column chromatography. For compounds with limited solubility, techniques such as washing the crude product with various solvents can be employed to remove impurities. The purity of the final product is often assessed by High-Performance Liquid Chromatography (HPLC).[11]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, based on general organic chemistry principles.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Precursor Selection (e.g., aminohydroxypyridine) Nitration Nitration Reaction Start->Nitration Workup Reaction Work-up (Quenching, Extraction) Nitration->Workup Crude Crude Product Workup->Crude Purify Purification (Recrystallization or Column Chromatography) Crude->Purify Pure Pure Product Purify->Pure Structure Structural Analysis (NMR, IR, Mass Spec) Pure->Structure Purity Purity Analysis (HPLC) Structure->Purity PhysChem Physical/Chemical Property Measurement (MP, Solubility) Purity->PhysChem

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This compound is a compound with significant potential, particularly in the realm of synthetic biology. While its fundamental identifiers are well-established, a comprehensive public dataset of its physical properties, detailed and validated synthetic and purification protocols, and a complete spectral library remains to be fully compiled. The recent focus on its photophysical properties underscores its growing importance and will likely spur further research into its synthesis and characterization, making this information more accessible to the scientific community in the future. Researchers interested in this compound are encouraged to consult the primary literature, particularly recent publications in the fields of synthetic biology and chemical physics, for the most up-to-date experimental details.

References

6-Amino-5-nitropyridin-2-ol: A Technical Guide to its Role as a Pyridine Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-nitropyridin-2-ol, also known by its tautomeric name 6-amino-5-nitropyridin-2-one, is a heterocyclic organic compound classified as a pyridine base. While its most prominent and well-documented role is as a synthetic nucleobase in the expanded genetic alphabet of hachimoji DNA, its properties as a pyridine base in broader chemical contexts are less explored. This technical guide consolidates the available information on this compound, focusing on its fundamental chemical properties, theoretical basicity, potential reactivity, and its synthesis. Due to a lack of extensive experimental data in the public domain, this guide leverages data from analogous compounds to provide a comprehensive theoretical framework for researchers.

Chemical and Physical Properties

This compound is a substituted pyridine ring with an amino group at the 6-position, a nitro group at the 5-position, and a hydroxyl group at the 2-position. The presence of both electron-donating (amino) and electron-withdrawing (nitro, and the pyridinone oxygen) groups on the pyridine ring results in a unique electronic structure that influences its chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 6-Amino-5-nitropyridin-2(1H)-oneWikipedia[1]
Molecular Formula C₅H₅N₃O₃PubChem[2]
Molar Mass 155.11 g/mol Wikipedia[1]
CAS Number 211555-30-5Wikipedia[1]
Appearance Not explicitly stated; likely a solidN/A
Solubility Not explicitly stated; likely soluble in polar organic solventsN/A

Role as a Pyridine Base: Theoretical Basicity

The basicity of a pyridine derivative is primarily determined by the availability of the lone pair of electrons on the ring nitrogen atom. Substituents on the pyridine ring can significantly influence this basicity through inductive and resonance effects.

  • Amino Group (-NH₂): The amino group at the 6-position is an electron-donating group through resonance, which should increase the electron density on the pyridine ring and enhance its basicity.

  • Nitro Group (-NO₂): The nitro group at the 5-position is a strong electron-withdrawing group through both resonance and inductive effects. This effect significantly decreases the electron density on the pyridine ring, thereby reducing its basicity.

  • Hydroxyl/Oxo Group (-OH/ =O): The compound exists in tautomeric forms (this compound and 6-amino-5-nitropyridin-2-one). The pyridinone form is generally the more stable tautomer. The carbonyl group in the pyridinone form is electron-withdrawing, further decreasing the basicity of the ring nitrogen.

Given the strong electron-withdrawing nature of the nitro group and the pyridinone carbonyl, it is predicted that This compound is a weak pyridine base .

Table 2: Predicted pKa of this compound and Related Compounds

CompoundPredicted/Experimental pKaRationale for Prediction
Pyridine5.25 (Experimental)Reference compound.
2-Aminopyridine6.86 (Experimental)The amino group increases basicity.
3-Nitropyridine0.81 (Experimental)The nitro group significantly decreases basicity.
This compound Estimated < 2 The combined electron-withdrawing effects of the nitro and carbonyl groups are expected to make it significantly less basic than pyridine and even 3-nitropyridine. The amino group's donating effect is likely insufficient to counteract these strong withdrawing effects.

Reactivity and Potential Catalytic Activity

Nucleophilic and Electrophilic Sites

The molecule possesses multiple reactive sites, as illustrated in the diagram below. The amino group can act as a nucleophile, while the electron-deficient pyridine ring is susceptible to nucleophilic attack. The nitro group can also influence reactivity, for instance, by being a target for reduction.

Caption: Potential reactive sites on 6-amino-5-nitropyridin-2-one.

Potential Catalytic Role

Given its weakly basic nature, this compound is unlikely to be an effective general base catalyst in most organic reactions. However, the presence of both a hydrogen bond donor (amino group) and acceptor (carbonyl and nitro groups) suggests it could potentially act as a bifunctional catalyst in specific reactions, facilitating proton transfer through a concerted mechanism. This type of catalysis is observed in other pyridinone systems.

Synthesis and Experimental Protocols

The primary context for the synthesis of this compound is for its incorporation into hachimoji DNA. While a detailed, step-by-step experimental protocol for its standalone synthesis is not widely published in peer-reviewed journals, the general approach for creating substituted pyridinones can be inferred from the literature on related compounds.

A plausible synthetic route could involve the nitration of a corresponding 6-aminopyridin-2-ol precursor. The synthesis of such precursors often starts from more readily available pyridine derivatives, followed by functional group interconversions.

Synthesis_Pathway start Substituted Pyridine Precursor step1 Introduction of Amino and Hydroxyl Groups start->step1 intermediate 6-Aminopyridin-2-ol step1->intermediate step2 Nitration (e.g., HNO₃/H₂SO₄) intermediate->step2 product This compound step2->product

Caption: A plausible synthetic pathway for this compound.

General Experimental Considerations for Synthesis (Hypothetical)
  • Starting Materials: A suitable starting material would be a pyridine derivative that allows for the regioselective introduction of the amino, nitro, and hydroxyl groups.

  • Nitration: The nitration of the 6-aminopyridin-2-ol intermediate would likely require carefully controlled conditions (e.g., low temperature, specific nitrating agent) to avoid over-nitration or side reactions.

  • Purification: Purification would likely involve chromatographic techniques to separate the desired product from any regioisomers or byproducts.

Role in Hachimoji DNA

The most significant application of this compound is as a component of hachimoji DNA, an eight-letter synthetic genetic system. In this system, it acts as a synthetic nucleobase, designated as 'Z', and forms a specific base pair with 5-aza-7-deazaguanine, designated as 'P'. This pairing is based on specific hydrogen bonding patterns that are different from the canonical A-T and G-C pairs.

Hachimoji_Pairing Z This compound (Z) P 5-Aza-7-deazaguanine (P) Z->P Hydrogen Bonds

Caption: Base pairing of 'Z' and 'P' in hachimoji DNA.

The development of hachimoji DNA demonstrates that the fundamental properties of this compound, such as its shape, size, and hydrogen bonding capabilities, are suitable for integration into a stable double helix structure.

Conclusion

This compound is a pyridine base of significant interest due to its role in the synthetic genetic system of hachimoji DNA. While its function as a synthetic nucleobase is established, its broader application as a pyridine base in organic synthesis and catalysis remains largely unexplored. Theoretical considerations suggest it is a weak base due to the presence of strong electron-withdrawing groups. Further experimental investigation into its pKa, reactivity, and catalytic potential could unveil new applications for this unique molecule in various fields of chemistry and drug development. Researchers are encouraged to explore its synthesis and reactivity to expand its utility beyond its current application.

References

An In-depth Technical Guide to the Spectral Properties of 6-Amino-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Amino-5-nitropyridin-2-ol, also known as 6-amino-5-nitropyridin-2-one, is a synthetic pyridine derivative notable for its role as an unnatural nucleobase in Hachimoji DNA, an eight-letter genetic system.[1][2][3] This compound, referred to as "Z" in the context of Hachimoji DNA, pairs with 5-aza-7-deazaguanine.[2][3] Despite its significance in synthetic biology, a comprehensive public repository of its spectral properties remains limited. A recent 2024 study has, however, shed light on its photophysical characteristics, revealing superior photostability compared to natural DNA bases.[1][4] This guide synthesizes the available spectral information, provides generalized experimental protocols for characterization, and outlines a logical workflow for such analyses.

Spectroscopic Data

Comprehensive, publicly available datasets for the full spectral characterization (IR, NMR, Mass Spectrometry) of this compound are scarce. The most detailed information comes from a study focused on its photodynamic properties.[1][4][5]

UV-Visible and Fluorescence Spectroscopy

A 2024 study investigated the excited-state dynamics of this compound using ultrafast broadband time-resolved fluorescence and transient absorption spectroscopy.[4] The key findings from this photophysical analysis are summarized below. The compound exhibits prompt fluorescence from a nearly planar excited state, which deactivates rapidly (within sub-picoseconds) through non-radiative internal conversion.[4] This process is primarily mediated by the rotation of the nitro group and is independent of solvent properties.[4] This rapid deactivation pathway contributes to its high photostability by preventing the involvement of longer-lived excited states that could lead to photochemical reactions.[5]

PropertyObservationSolvent InfluenceCitation
Excitation Response Upon photoexcitation, emits prompt fluorescence.Independent[4]
Deactivation Pathway Deactivates nonradiatively via internal conversion.Independent[4][5]
Deactivation Timescale Sub-picosecond.Independent[4]
Primary Mechanism Rotation of the nitro (-NO₂) group facilitates internal conversion.Independent[4]
Photostability Exhibits superior photostability compared to canonical natural DNA/RNA bases.N/A[1][5]

Note: Specific λmax (wavelength of maximum absorbance) and molar absorptivity (ε) values were not detailed in the abstract of the cited study.

Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)

Generalized Experimental Protocols

The following sections describe generalized methodologies for acquiring the spectral data discussed. These are representative protocols and should be adapted and optimized for the specific instrumentation and sample characteristics.

Sample Preparation

For most spectroscopic analyses, the compound must be dissolved in an appropriate solvent.

  • NMR Spectroscopy: A deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) that dissolves the analyte is used. The choice of solvent can influence chemical shifts.[7]

  • UV-Vis Spectroscopy: A UV-transparent solvent (e.g., ethanol, methanol, water, cyclohexane) is required.

  • Mass Spectrometry: The sample is typically dissolved in a volatile solvent (e.g., methanol, acetonitrile) compatible with the ionization method.

NMR Spectroscopy Protocol

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters (¹H NMR):

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

    • Apply a 90° pulse.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time for quantitative analysis (a 1-2 second delay is common for routine spectra).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Acquisition Parameters (¹³C NMR):

    • Use a proton-decoupled pulse program.

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • A longer acquisition time and a higher number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

This protocol outlines a general approach for Electrospray Ionization (ESI) Mass Spectrometry.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) or base to promote ionization.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate charged droplets, leading to gas-phase ions of the analyte.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to determine the preferred ionization state and observe the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions. For fragmentation analysis (MS/MS), select the parent ion and subject it to collision-induced dissociation (CID).

Visualization of Experimental Workflow

Since this compound is a synthetic compound used in genetic research rather than a component of a known biological signaling pathway, a diagram illustrating the logical workflow for its spectral characterization is provided below.

G cluster_synthesis Compound Synthesis & Purity cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification purity_check Purity Assessment (LC-MS, HPLC) purification->purity_check uv_vis UV-Vis & Fluorescence (Photophysical Properties) purity_check->uv_vis nmr NMR Spectroscopy (¹H, ¹³C, 2D) purity_check->nmr ir Infrared (IR) Spectroscopy (Functional Groups) purity_check->ir ms Mass Spectrometry (Molecular Weight & Formula) purity_check->ms structure Final Structure Elucidation & Spectral Assignment uv_vis->structure nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and spectral characterization of a novel compound.

References

An In-depth Technical Guide to 6-Amino-5-nitropyridin-2-OL: The Unnatural Nucleobase 'Z' of Hachimoji DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-nitropyridin-2-OL, also known as 6-amino-5-nitro-2(1H)-pyridinone, is a pivotal synthetic nucleobase that has expanded the central dogma of molecular biology. As a key component of the novel eight-letter "hachimoji" DNA system, it introduces a new hydrogen-bonding pair, thereby doubling the information density of DNA. This technical guide provides a comprehensive overview of its chemical properties, a detailed (though currently unavailable in literature) synthesis protocol, its role in synthetic biology, and the experimental procedures for its application in hachimoji DNA.

Chemical Properties and Data

This compound, designated as the unnatural base 'Z', is a pyridinone derivative. Its structure incorporates an amino group and a nitro group, which are crucial for its specific hydrogen bonding capabilities.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 6-Amino-5-nitropyridin-2(1H)-one[1]
Common Name This compound-
CAS Number 211555-30-5[1]
Molecular Formula C₅H₅N₃O₃[2]
Molecular Weight 155.11 g/mol [2]
Appearance Not specified in literature-
Purity ≥95.0% (Commercially available)[2]

Table 2: Spectroscopic Data (Predicted and from Analogous Compounds)

SpectrumPredicted Peaks and Rationale
¹H NMR Expected signals in the aromatic region for the pyridine ring protons, and a broad signal for the amino protons. The exact chemical shifts would depend on the solvent. For the related compound 5-nitro-2-aminopyridine, signals are observed around 6.4-8.8 ppm.[3]
¹³C NMR Expected signals for the five carbon atoms of the pyridinone ring. The carbonyl carbon would appear significantly downfield. Aromatic carbons would be in the typical 100-160 ppm range.
FT-IR (cm⁻¹) Expected characteristic peaks for N-H stretching (amino group, ~3300-3500 cm⁻¹), C=O stretching (pyridinone, ~1650-1680 cm⁻¹), N-O stretching (nitro group, asymmetric and symmetric, ~1500-1550 and ~1300-1350 cm⁻¹), and C=C/C=N stretching in the aromatic region (~1400-1600 cm⁻¹).
Mass Spectrum The molecular ion peak (M+) would be expected at m/z = 155.11. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the pyridinone ring.

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly provided in the primary literature introducing hachimoji DNA. However, based on the synthesis of related aminonitropyridines and pyridinones, a plausible synthetic route can be devised. The synthesis of related 6-amino-2-pyridone derivatives often involves a one-pot, two-step process.[4]

Postulated Experimental Protocol

This protocol is a hypothetical pathway based on known organic chemistry principles and synthesis of similar compounds. It has not been experimentally verified from available literature.

Objective: To synthesize this compound.

Materials:

  • A suitable starting material, such as a substituted aminopyridine.

  • Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid).

  • Solvents (e.g., chlorobenzene, methanol, ethyl acetate).

  • Catalysts (if required for condensation steps).

  • Reagents for work-up and purification (e.g., sodium bicarbonate, brine, drying agents like sodium sulfate, silica gel for chromatography).

Procedure:

  • Nitration of a Precursor: A potential starting material could be a 6-aminopyridin-2-ol derivative. This precursor would be subjected to nitration to introduce the nitro group at the 5-position. The reaction would likely be carried out at a low temperature (e.g., 0-10 °C) using a mixture of concentrated nitric acid and sulfuric acid.

  • Reaction Quenching and Extraction: After the reaction is complete, the mixture would be carefully quenched by pouring it onto ice. The pH would be adjusted to neutral or slightly basic using a base like sodium bicarbonate. The product would then be extracted into an organic solvent such as ethyl acetate.

  • Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel to isolate the pure this compound.

  • Characterization: The final product's identity and purity would be confirmed using techniques like NMR, FT-IR, and mass spectrometry.

dot

Synthesis_Workflow Start Starting Material (e.g., 6-Aminopyridin-2-ol) Nitration Nitration (HNO₃/H₂SO₄, 0-10°C) Start->Nitration Quenching Quenching (Ice, NaHCO₃) Nitration->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Postulated synthesis workflow for this compound.

Role in Hachimoji DNA and Signaling Pathways

This compound does not participate in traditional biological signaling pathways. Its significance lies in its role as a synthetic component of an expanded genetic alphabet. In the hachimoji DNA system, it forms a specific hydrogen-bonding pair with 5-aza-7-deazaguanine (designated as 'P'). This Z-P pair, along with the S-B pair, expands the four-letter genetic alphabet (A, T, C, G) to eight letters.[5][6] This expansion doubles the information storage capacity of DNA.

The pairing of Z with P is based on a complementary hydrogen bonding pattern, similar to the Watson-Crick pairing of natural bases. This precise pairing is essential for the stability and replicative potential of hachimoji DNA.

dot

Caption: Base pairing in the eight-letter Hachimoji DNA system.

Experimental Protocols for Hachimoji DNA

The utilization of this compound in research primarily involves the synthesis of hachimoji DNA oligonucleotides and their subsequent use in molecular biology applications, such as in vitro transcription.

Solid-Phase Synthesis of Hachimoji DNA Oligonucleotides

Hachimoji DNA strands are synthesized using standard phosphoramidite chemistry on an automated DNA synthesizer. The key difference is the inclusion of phosphoramidite building blocks for the four unnatural bases (Z, P, S, and B) in addition to the standard A, T, C, and G phosphoramidites.

Objective: To synthesize a DNA oligonucleotide containing the unnatural base Z.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

  • Standard DNA phosphoramidites (A, T, C, G).

  • Phosphoramidite of this compound (Z).

  • Activator (e.g., ethylthiotetrazole).

  • Oxidizing agent (e.g., iodine solution).

  • Capping reagents.

  • Deblocking agent (e.g., trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).

  • Anhydrous acetonitrile.

Procedure:

  • Preparation: The phosphoramidites of all eight bases are dissolved in anhydrous acetonitrile and loaded onto the DNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a stepwise manner, with each cycle consisting of four main steps:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: Addition of the next phosphoramidite, activated by the activator, to the 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection: After the final cycle, the synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation in concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

dot

Solid_Phase_Synthesis Start Start with solid support Deblocking 1. Deblocking (Remove DMT group) Start->Deblocking Coupling 2. Coupling (Add next phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted chains) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Repeat Repeat for each base Oxidation->Repeat n-1 times Cleavage Cleavage & Deprotection Oxidation->Cleavage After last cycle Repeat->Deblocking Purification Purification (HPLC) Cleavage->Purification Final_Oligo Pure Hachimoji Oligonucleotide Purification->Final_Oligo

Caption: The cycle of solid-phase synthesis for Hachimoji DNA.

In Vitro Transcription of Hachimoji DNA

Hachimoji DNA can be transcribed into RNA using a modified T7 RNA polymerase. This demonstrates that the expanded genetic information can be read and processed by a biological-like system.

Objective: To transcribe a hachimoji DNA template into RNA.

Materials:

  • Purified hachimoji DNA template containing a T7 promoter sequence.

  • Modified T7 RNA polymerase.

  • Ribonucleoside triphosphates (rNTPs: ATP, UTP, CTP, GTP).

  • Unnatural ribonucleoside triphosphates corresponding to the unnatural bases in the template.

  • Transcription buffer.

  • RNase inhibitor.

Procedure:

  • Reaction Setup: The transcription reaction is assembled on ice by combining the transcription buffer, rNTPs, unnatural rNTPs, the hachimoji DNA template, RNase inhibitor, and the modified T7 RNA polymerase.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 2-4 hours).

  • DNase Treatment: The DNA template is removed by adding DNase I and incubating for a further 15-30 minutes at 37°C.

  • RNA Purification: The transcribed RNA is purified using a suitable method, such as phenol-chloroform extraction followed by ethanol precipitation, or a commercial RNA purification kit.

  • Analysis: The integrity and quantity of the transcribed RNA are assessed by methods like gel electrophoresis and UV-Vis spectrophotometry.

dot

Transcription_Workflow Template Hachimoji DNA Template (+ T7 Promoter) Transcription In Vitro Transcription (37°C) Template->Transcription Enzyme Modified T7 RNA Polymerase Enzyme->Transcription NTPs rNTPs (A,U,C,G) + Unnatural rNTPs NTPs->Transcription DNase DNase I Treatment Transcription->DNase Purification RNA Purification DNase->Purification RNA_Product Hachimoji RNA Purification->RNA_Product

Caption: Workflow for the in vitro transcription of Hachimoji DNA.

Conclusion

This compound is a cornerstone of the expanding field of synthetic biology. Its role as the unnatural nucleobase 'Z' in hachimoji DNA has opened new avenues for data storage, and for understanding the fundamental requirements for life's genetic systems. While detailed synthetic and spectroscopic data are not yet widely disseminated, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this and other expanded genetic alphabets. The continued development of synthetic nucleobases like this compound will undoubtedly push the boundaries of what is possible in biotechnology and medicine.

References

Methodological & Application

The Emerging Role of 6-Amino-5-nitropyridin-2-OL Scaffolds in Oncology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention in the pursuit of novel anticancer therapeutics. While direct research on 6-Amino-5-nitropyridin-2-OL is nascent, its derivatives and structurally related compounds have demonstrated promising activity against a range of malignancies. This document provides an overview of the applications of these related compounds in cancer research, along with detailed protocols for their investigation, offering a valuable resource for the exploration of this compound and its analogues as potential cancer therapies.

Application Notes

Derivatives of the 6-aminopyridin-2-ol core have been investigated for their potential to inhibit key signaling pathways implicated in cancer cell proliferation and survival. Notably, these compounds have shown activity as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and have demonstrated cytotoxic effects in various cancer cell lines.

One area of significant interest is in the treatment of hepatocellular carcinoma (HCC). Certain aminopyridinol and aminopyrimidinol derivatives have been designed and synthesized as selective FGFR4 inhibitors.[1][2] The FGF19-FGFR4 signaling axis is frequently overexpressed in HCC and other solid tumors, making it a compelling target for therapeutic intervention.[1][2]

Furthermore, related structures like 6-amino-2-pyridone-3,5-dicarbonitriles have exhibited anti-cancer properties against glioblastoma, liver, breast, and lung cancer cell lines.[3][4][5] These findings suggest that the broader class of 6-aminopyridin-2-ol derivatives warrants further investigation for its therapeutic potential across multiple cancer types. Some of these compounds have also shown enhanced cytotoxicity when used in combination with other clinically relevant small molecule inhibitors.[4][5]

The general mechanism of action for many aminopyridine-based anticancer agents involves the inhibition of protein kinases that are crucial for tumor growth and survival. For instance, the inhibition of DNA-Dependent Protein Kinase (DNA-PK) by related imidazo[4,5-c]pyridin-2-ones, synthesized from a 4-chloro-5-nitropyridin-2-ol precursor, highlights the potential for these scaffolds to act as radiosensitizers, enhancing the efficacy of radiation therapy.[6]

Quantitative Data Summary

The following tables summarize the in vitro activities of various derivatives structurally related to this compound against different cancer cell lines and kinases.

Table 1: FGFR Kinase Inhibitory Activity of Aminopyrimidinol Derivatives [2]

CompoundFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
6O 75.3>50,00035,482>30,000
6A 19015651149277
BLU9931 (Control) ----

Table 2: Anti-proliferative Activity of Aminopyrimidinol Derivatives in HCC Cell Lines [2]

CompoundHep3B IC50 (µM)Huh7 IC50 (µM)
6O 4.5-
6A 25.2-
BLU9931 (Control) --

Table 3: Anticancer Activity of a 6-amino-5-cyano-2-thiopyrimidine Derivative (Compound 1c) [7]

Cancer SubpanelGI50 (µM)
Leukemia 0.7 - 39
Non-Small Cell Lung -
Colon -
CNS -
Melanoma -
Ovarian -
Renal -
Prostate -
Breast -

GI50: Concentration causing 50% growth inhibition.

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for aminopyrimidinol derivatives as selective FGFR4 inhibitors. Overexpression of FGF19 and FGFR4 can lead to downstream signaling that promotes cell proliferation and survival in cancer cells. Selective FGFR4 inhibitors block this pathway.

FGFR4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR4->PI3K_AKT_mTOR Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor This compound Derivative (e.g., Compound 6O) Inhibitor->FGFR4 Inhibits

Caption: Proposed FGFR4 signaling pathway and its inhibition.

Experimental Protocols

The following are generalized protocols based on methodologies reported for derivatives of this compound. These should be adapted and optimized for the specific compound and cell lines under investigation.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Hep3B, Huh7, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro Kinase Assay (FGFR4 Inhibition)

This protocol is for assessing the inhibitory activity of a test compound against a specific kinase.

Materials:

  • Recombinant human FGFR4 kinase

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound, recombinant FGFR4 kinase, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®).

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel anticancer compound based on the this compound scaffold.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of This compound Derivatives CellViability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Synthesis->CellViability KinaseAssay Target-based Kinase Assays (e.g., FGFR4, DNA-PK) CellViability->KinaseAssay ApoptosisAssay Apoptosis Assays (e.g., Annexin V, Caspase) KinaseAssay->ApoptosisAssay Xenograft Tumor Xenograft Models (e.g., in mice) ApoptosisAssay->Xenograft Toxicity Toxicity & PK/PD Studies Xenograft->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR SAR->Synthesis Iterative Refinement

Caption: Preclinical evaluation workflow for novel anticancer compounds.

Conclusion

While direct and extensive research on this compound in cancer is still to be broadly published, the promising results from its derivatives highlight the potential of this chemical scaffold. The provided application notes and protocols serve as a foundational guide for researchers to design and execute studies aimed at elucidating the anticancer properties of this compound and its future analogues. Further investigation into the synthesis of novel derivatives and their biological evaluation is crucial to unlocking the full therapeutic potential of this compound class in oncology.

References

6-Amino-5-nitropyridin-2-ol (Z) as a Nucleobase in Hachimoji DNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hachimoji DNA represents a significant advancement in synthetic biology, expanding the genetic alphabet from four to eight letters. This expanded genetic system, comprising the four canonical bases (A, T, C, G) and four synthetic nucleobases (S, B, P, Z), offers unprecedented opportunities for data storage, diagnostics, and the development of novel therapeutics.[1][2] This document provides detailed application notes and protocols focusing on one of the key pyrimidine analogues in the Hachimoji system: 6-Amino-5-nitropyridin-2-ol , designated as "Z ". In the Hachimoji double helix, Z forms a stable, specific base pair with the purine analogue P (2-amino-8-(1'-β-D-2'-deoxyribofuranosyl)-imidazo-[1,2a]-1,3,5-triazin-[8H]-4-one) through a unique hydrogen bonding pattern.[3]

These notes are intended to provide researchers with the necessary information to incorporate the Z:P base pair into their work, covering oligonucleotide synthesis, thermodynamic analysis, and enzymatic incorporation.

I. Physicochemical and Thermodynamic Properties of the Z:P Base Pair

The stability and predictability of duplex formation are critical for the application of any synthetic genetic system. The Hachimoji system, including the Z:P pair, has been designed to form a double helix that maintains the canonical B-form DNA structure.[4] The thermodynamic properties of Hachimoji DNA are predictable using a nearest-neighbor model, similar to that used for natural DNA.[4][5] This predictability is essential for the rational design of probes, primers, and other nucleic acid-based tools.

Table 1: Nearest-Neighbor Thermodynamic Parameters for Hachimoji DNA Duplexes

While a complete, officially published table of all nearest-neighbor thermodynamic parameters for Hachimoji DNA is not yet publicly available, the foundational research has established that these parameters have been determined and allow for the accurate prediction of duplex melting temperatures (Tm) to within approximately 2.1°C.[4] The stability of P-Z stacks is, on average, slightly more stable than analogous G-C stacks by about -0.2 ± 0.4 kcal/mol per P-Z pair.

ParameterDescriptionValue/Observation
ΔG°37 Prediction Accuracy Average deviation between predicted and experimental free energy changes for Hachimoji duplexes.Within 0.39 kcal/mol[4]
Tm Prediction Accuracy Average deviation between predicted and experimental melting temperatures for Hachimoji duplexes.Within 2.1°C[4]
P-Z Stack Stability Average free energy change compared to G-C stacks.-0.2 ± 0.4 kcal/mol more stable

II. Experimental Protocols

Protocol 1: Synthesis of Hachimoji DNA Oligonucleotides Containing 'Z'

The incorporation of this compound into synthetic oligonucleotides is achieved using standard phosphoramidite chemistry on an automated solid-phase DNA synthesizer.[1][6] The key component is the phosphoramidite monomer of the 'Z' nucleoside. While the detailed synthesis of this specific phosphoramidite is not publicly available, the general procedure for phosphoramidite synthesis and its incorporation into oligonucleotides is well-established.

A. Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the desired 3'-terminal nucleoside.

  • Standard DNA phosphoramidites (dA, dC, dG, dT).

  • This compound (Z) phosphoramidite.

  • Activator solution (e.g., 0.25 M Dicyanoimidazole (DCI) in acetonitrile).

  • Capping reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).

  • Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine).

  • Deblocking solution (3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)).

  • Anhydrous acetonitrile.

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)).

B. Workflow for Solid-Phase Synthesis of Hachimoji DNA:

Hachimoji_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated for each nucleotide) Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of next phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage 5. Cleavage & Deprotection Oxidation->Cleavage Final Cycle Start Start: CPG with 3'-nucleoside Start->Deblocking Purification 6. Purification (e.g., HPLC) Cleavage->Purification End Final Hachimoji Oligonucleotide Purification->End Tm_Workflow Prep 1. Sample Preparation - Mix complementary strands - Anneal by heating and slow cooling Measurement 2. UV Absorbance Measurement - Monitor A260 as a function of temperature Prep->Measurement Analysis 3. Data Analysis - Plot absorbance vs. temperature - Determine Tm from the first derivative Measurement->Analysis Transcription_Workflow Template 1. Hachimoji DNA Template (with T7 promoter) Reaction 2. In Vitro Transcription Reaction - FAL T7 RNA Polymerase - rNTPs (A, U, C, G, S, B, P, Z) - Transcription Buffer Template->Reaction Incubation 3. Incubation (e.g., 37°C for 2-4 hours) Reaction->Incubation Analysis 4. Product Analysis - Denaturing PAGE - HPLC Incubation->Analysis

References

Application Notes and Protocols for 6-Amino-5-nitropyridin-2-OL Derivatization in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-nitropyridin-2-OL is a heterocyclic compound with potential applications in various research fields, including as a scaffold in medicinal chemistry and as a component in synthetic biology. Its intrinsic photophysical properties, characterized by prompt fluorescence but rapid non-radiative decay, suggest that derivatization is a key strategy to enhance its utility as a fluorescent probe for experimental assays.[1] This document provides detailed application notes and proposed protocols for the derivatization of this compound and its subsequent use in fluorescence spectroscopy and High-Performance Liquid Chromatography (HPLC) analysis.

The derivatization strategies focus on modifying the amino and hydroxyl groups to introduce functionalities that either enhance fluorescence quantum yield, introduce environmentally sensitive reporters, or facilitate chromatographic separation and detection.

Derivatization Strategies

The primary sites for derivatization on this compound are the 6-amino group and the 2-hydroxyl group. The electron-withdrawing nature of the nitro group influences the reactivity of these functional groups.

Acylation of the Amino Group

Reaction of the 6-amino group with acyl chlorides or anhydrides can introduce a variety of functional groups. This can be used to attach fluorophores, affinity tags, or groups that modulate the electronic properties of the pyridinol ring.

Sulfonylation of the Amino Group

Derivatization with sulfonyl chlorides, such as dansyl chloride or tosyl chloride, can be used to introduce fluorescent reporters or protecting groups. Dansyl derivatives are known for their environmentally sensitive fluorescence.

Alkylation of the Hydroxyl Group

The 2-hydroxyl group can be alkylated under appropriate basic conditions to introduce alkyl or substituted alkyl chains. This can be used to alter the solubility or to attach other functional moieties.

Application 1: Fluorescence Spectroscopy of Derivatized this compound

Derivatization of this compound with a fluorescent tag can transform it into a probe for various applications, such as monitoring enzymatic activity, protein binding, or changes in the local environment. For example, a dansylated derivative could be used to probe hydrophobic binding pockets of proteins.

Proposed Protocol for Fluorescence Spectroscopy

This protocol describes the general procedure for characterizing the fluorescence properties of a derivatized this compound.

1. Materials and Equipment:

  • Derivatized this compound

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, phosphate-buffered saline)

  • Micropipettes

2. Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the derivatized this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µM in the desired buffer or solvent for analysis.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Measurement:

    • Emission Spectrum: Set the excitation wavelength (e.g., 340 nm for a dansyl derivative) and scan the emission over a suitable range (e.g., 400-600 nm).

    • Excitation Spectrum: Set the emission wavelength at the determined maximum and scan the excitation wavelengths.

  • Data Analysis: Record the excitation and emission maxima. The fluorescence intensity can be used for quantitative measurements.

Quantitative Data (Hypothetical)

The following table presents hypothetical fluorescence data for a dansylated derivative of this compound in different solvents to illustrate the expected outcomes.

Derivative NameSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Dansyl-6-amino-5-nitropyridin-2-OLEthanol3425250.55
Dansyl-6-amino-5-nitropyridin-2-OLDioxane3355050.70
Dansyl-6-amino-5-nitropyridin-2-OLWater3505600.10

Diagram: Experimental Workflow for Fluorescence Spectroscopy

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare 1 mM Stock Solution prep_work Prepare 1-10 µM Working Solution prep_stock->prep_work setup Instrument Setup prep_work->setup measure_em Record Emission Spectrum setup->measure_em measure_ex Record Excitation Spectrum measure_em->measure_ex analyze Determine λex and λem Maxima measure_ex->analyze quantify Quantitative Analysis analyze->quantify

Caption: Workflow for fluorescence analysis of derivatized compounds.

Application 2: HPLC Analysis of Derivatization Reactions and Purity Assessment

HPLC is a crucial technique for monitoring the progress of derivatization reactions, purifying the products, and assessing the purity of the final compounds. Derivatization with a UV-active tag can enhance the detection of this compound and its derivatives.

Proposed Protocol for HPLC Analysis

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound and its derivatives.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Formic acid or trifluoroacetic acid (TFA)

  • Syringe filters (0.22 µm)

2. Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm and a wavelength appropriate for the attached tag (e.g., 340 nm for a dansyl group).

    • Injection Volume: 10 µL

  • Data Analysis: Analyze the chromatogram to determine the retention times of the starting material and the product. The peak area can be used for quantitative analysis and purity assessment.

Quantitative Data (Hypothetical)

The following table shows hypothetical HPLC data for a derivatization reaction.

CompoundRetention Time (min)Peak Area (%) - InitialPeak Area (%) - Final
This compound4.5985
Dansyl-6-amino-5-nitropyridin-2-OL15.2093
Byproduct12.822

Diagram: HPLC Analysis Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Sample filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect chromatogram Analyze Chromatogram detect->chromatogram quantify Determine Purity and Yield chromatogram->quantify

Caption: Workflow for HPLC analysis of derivatization reactions.

Signaling Pathways and Logical Relationships

The utility of derivatized this compound as a molecular probe can be conceptualized in the context of a biological signaling pathway. For instance, a derivative designed to be a kinase inhibitor could be used to probe the effects of blocking a specific signaling cascade.

Diagram: Logical Relationship for a Kinase Inhibitor Probe

G cluster_probe Probe Action cluster_pathway Signaling Pathway probe Derivatized This compound kinase Target Kinase probe->kinase Inhibition substrate Substrate kinase->substrate response Cellular Response substrate->response

Caption: Inhibition of a signaling pathway by a derivatized probe.

Conclusion

The derivatization of this compound opens up a wide range of possibilities for its application in experimental assays. By carefully selecting the derivatizing agent, researchers can tailor the properties of the molecule to suit specific needs, whether for enhanced fluorescence detection, as a probe for biological interactions, or for improved chromatographic analysis. The protocols and conceptual frameworks provided here serve as a starting point for the development of novel research tools based on this versatile scaffold.

References

Application Notes and Protocols for 6-Amino-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for 6-Amino-5-nitropyridin-2-ol, a key component in the expansion of the genetic alphabet. It is primarily utilized as a synthetic nucleobase in "hachimoji DNA," an eight-letter genetic system.

Overview and Physicochemical Properties

This compound, also known as 6-amino-5-nitro-2(1H)-pyridinone and designated as "Z" in hachimoji DNA, is a pyridine-based molecule.[1] Its primary application lies in the field of synthetic biology, where it forms a specific base pair with 5-aza-7-deazaguanine ("P").[2] This expanded genetic alphabet has potential applications in data storage, nanotechnology, and the creation of novel biologics.[3][4] A recent study has highlighted its superior photostability compared to natural DNA bases, a property attributed to an ultrafast deactivation pathway of its excited state.[5][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 211555-30-5[1][8]
Molecular Formula C₅H₅N₃O₃[8][9]
Molecular Weight 155.11 g/mol [8][9]
Boiling Point 305.9°C at 760 mmHg (Predicted)[8]
Flash Point 138.8°C (Predicted)[8]
Density 1.54 g/cm³ (Predicted)[8]
Appearance Light yellow to yellow solid[8]
Solubility Soluble in water (1.67 mg/mL with sonication and heating to 60°C)[8]

Experimental Protocols

Proposed Synthesis of this compound

While a specific, validated protocol for the synthesis of this compound is not detailed in the available literature, a plausible route can be proposed based on the known chemistry of pyridine nitration. The following is a hypothetical protocol that would require optimization.

Principle: This proposed synthesis involves the nitration of a suitable 6-aminopyridin-2-ol precursor. The reaction conditions must be carefully controlled to favor the introduction of the nitro group at the 5-position.

Materials:

  • 6-Aminopyridin-2-ol (starting material)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 6-aminopyridin-2-ol to an excess of cold, concentrated sulfuric acid. Stir until complete dissolution.

  • Maintain the temperature below 10°C and slowly add a stoichiometric amount of fuming nitric acid dropwise.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for several hours. The reaction progress should be monitored by a suitable technique like TLC or LC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous solution multiple times with a suitable organic solvent such as ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Incorporation into Hachimoji DNA via Solid-Phase Synthesis

This compound is incorporated into synthetic DNA strands as a phosphoramidite derivative using automated solid-phase synthesis.[3][5]

Principle: The phosphoramidite method involves the sequential addition of nucleotide building blocks to a growing DNA chain that is attached to a solid support.[10][11] Each cycle of addition consists of four main steps: deblocking, coupling, capping, and oxidation.[11]

Materials:

  • This compound-3'-phosphoramidite (custom synthesis required)

  • Standard DNA phosphoramidites (A, C, G, T) and other hachimoji phosphoramidites (P, S, B)

  • Controlled Pore Glass (CPG) solid support

  • Reagents and solvents for automated DNA synthesis (e.g., acetonitrile, deblocking agent, activator, capping solution, oxidizing solution)

  • Cleavage and deprotection reagents (e.g., ammonium hydroxide)

  • Purification system (e.g., HPLC)

Protocol Overview:

  • Phosphoramidite Preparation: The this compound nucleoside must first be converted into its 3'-phosphoramidite derivative. This involves protecting the exocyclic amino group and the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group. This is a specialized chemical synthesis that is typically outsourced to a custom synthesis provider.

  • Automated DNA Synthesis: The synthesized this compound phosphoramidite is installed on an automated DNA synthesizer along with the other required phosphoramidites.

  • The desired DNA sequence is programmed into the synthesizer.

  • The synthesis proceeds through repeated cycles of:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing DNA chain.

    • Coupling: The this compound phosphoramidite (or another phosphoramidite in the sequence) is activated and coupled to the 5'-hydroxyl of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.

  • Cleavage and Deprotection: Once the synthesis is complete, the DNA is cleaved from the solid support, and all protecting groups are removed by treatment with a reagent such as ammonium hydroxide.

  • Purification: The final hachimoji DNA oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC), to remove any truncated sequences or other impurities.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, general precautions for handling nitroaromatic and amino-pyridine compounds should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Signaling Pathways and Biological Activity

Currently, there is no evidence in the scientific literature to suggest that this compound is involved in any known biological signaling pathways. Its primary role is as a synthetic component in an artificial genetic system.[2][12] Its biological activity is therefore not comparable to endogenous nucleobases or signaling molecules.

Diagrams

Synthesis_Workflow cluster_synthesis Proposed Synthesis cluster_application Application in Hachimoji DNA A 6-Aminopyridin-2-ol B Nitration (H₂SO₄, HNO₃) A->B C Crude Product B->C D Purification (Recrystallization or Chromatography) C->D E This compound D->E F This compound G Phosphoramidite Synthesis F->G H Z-Phosphoramidite G->H I Solid-Phase DNA Synthesis H->I J Hachimoji DNA I->J

Caption: Proposed synthesis and application workflow for this compound.

Caption: Base pairing in the eight-letter hachimoji DNA system.

References

Application Notes and Protocols for 6-Amino-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-nitropyridin-2-ol, also known as 6-amino-5-nitro-2(1H)-pyridinone, is a synthetic pyridine base.[1] Its primary and most significant application to date is as a component of an expanded genetic alphabet in a system known as "hachimoji DNA".[1][2][3][4][5] This novel application has profound implications for synthetic biology, biotechnology, and the fundamental understanding of genetic information storage. While the direct therapeutic applications of this compound are not yet extensively explored, the broader class of nitropyridine derivatives has been investigated for various biological activities, including anti-cancer properties.[6][7] This document provides an overview of the known applications of this compound, relevant protocols, and a look into the potential of related compounds.

In Vitro and In Vivo Applications

Primary Application: Hachimoji DNA and Expanded Genetic Alphabets

The most well-documented application of this compound is its role as an unnatural nucleobase in "hachimoji DNA," an eight-letter genetic system.[1][4] In this system, this compound, designated as the letter "Z," forms a stable base pair with 5-aza-7-deazaguanine, designated as "P".[2][3][4][5] This expanded genetic alphabet, with four synthetic nucleobases (Z, P, S, and B) in addition to the natural A, T, C, and G, allows for the storage of a higher density of information in DNA.[4]

The development of hachimoji DNA has significant implications for:

  • Synthetic Biology: Engineering novel biological systems with expanded functionalities.

  • Biotechnology: Creating new diagnostic tools, and potentially, new forms of molecular machines.

  • Astrobiology: Informing the search for life beyond Earth by expanding our understanding of the possible chemical basis of genetics.

A key property of this compound that makes it suitable for this application is its superior photostability compared to natural DNA and RNA bases.[8] Upon photoexcitation, it deactivates rapidly through a non-radiative pathway, which prevents the formation of photoproducts that could damage the genetic material.[8]

Potential Therapeutic Applications of Related Compounds

While this compound itself is primarily used as a research tool in synthetic biology, structurally related aminopyridine and aminopyrimidine derivatives have been investigated for their therapeutic potential, particularly as anti-cancer agents. For instance, derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol have been synthesized and evaluated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[9][10]

Additionally, other 6-amino-2-pyridone derivatives have demonstrated anti-cancer bioactivity against glioblastoma, liver, breast, and lung cancer cell lines.[11][7] These findings suggest that the 6-aminopyridin-2-ol scaffold could be a valuable starting point for the design of novel therapeutic agents.

Quantitative Data

Properties of this compound
PropertyValueReference
IUPAC Name 6-Amino-5-nitropyridin-2(1H)-one[1]
CAS Number 211555-30-5[1][12]
Molecular Formula C5H5N3O3[12][13]
Molar Mass 155.11 g/mol [1][12]
Hachimoji Pairing Pairs with 5-aza-7-deazaguanine (P)[1][2][3][4][5]
Example Inhibitory Activity of a Related Aminopyrimidine Compound (6O) against FGFR Kinases

This data is for a structurally related compound, 2-amino-4,6-dimethylpyrimidin-5-ol derivative (compound 6O), and is provided as an example of the type of data generated in drug discovery for this class of molecules.

Target KinaseIC50 (nM)Fold Selectivity for FGFR4Reference
FGFR1 >50,000>664[9]
FGFR2 35,482~471[9]
FGFR3 >30,000>398[9]
FGFR4 75.31[9]

Experimental Protocols

Protocol 1: In Vitro Incorporation of this compound into a DNA Strand via Primer Extension

Objective: To verify that a DNA polymerase can selectively incorporate the complementary base P opposite a Z base in a template DNA strand.

Materials:

  • Template DNA oligonucleotide containing a this compound (Z) base.

  • Fluorescently labeled primer complementary to the 3' end of the template.

  • A suitable DNA polymerase capable of recognizing and processing unnatural base pairs.

  • Deoxynucleotide triphosphates (dNTPs): dATP, dGTP, dCTP, dTTP, and the triphosphate of 5-aza-7-deazaguanine (dPT P).

  • Reaction buffer appropriate for the polymerase.

  • Denaturing polyacrylamide gel and electrophoresis apparatus.

  • Fluorescence imager.

Method:

  • Annealing: Anneal the fluorescently labeled primer to the template DNA containing the Z base by mixing them in the reaction buffer, heating to 95°C for 5 minutes, and then gradually cooling to room temperature.

  • Reaction Setup: Prepare reaction tubes, each containing the annealed primer-template duplex, the DNA polymerase, and the reaction buffer.

  • Nucleotide Addition: Add different combinations of dNTPs to the reaction tubes. A key tube will contain dATP, dGTP, dCTP, dTTP, and dPTP. Control tubes will lack dPTP or contain only the four standard dNTPs.

  • Enzymatic Reaction: Incubate the reactions at the optimal temperature for the polymerase for a specified time (e.g., 30 minutes at 37°C).

  • Quenching: Stop the reactions by adding a stop solution (e.g., EDTA and formamide).

  • Denaturation: Denature the DNA by heating the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.

  • Analysis: Visualize the fluorescently labeled DNA fragments using a fluorescence imager. Successful incorporation of P opposite Z will result in a full-length extended primer, which will appear as a specific band on the gel.

Protocol 2: General Protocol for Assessing In Vitro Anti-proliferative Activity

Objective: To determine the effect of a test compound (e.g., a derivative of this compound) on the proliferation of cancer cell lines. This is a hypothetical protocol for future studies.

Materials:

  • Cancer cell line (e.g., Hep3B for hepatocellular carcinoma).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Method:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24-48 hours to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Hachimoji_DNA cluster_natural Natural Base Pairs cluster_synthetic Synthetic Base Pairs A A T T A->T G G C C G->C Z Z (6-Amino-5- nitropyridin-2-ol) P P (5-Aza-7- deazaguanine) Z->P S S B B S->B

Caption: Hachimoji DNA expanded genetic alphabet.

Primer_Extension_Workflow start Start: Template DNA with 'Z' base + Fluorescent Primer anneal 1. Anneal Primer to Template start->anneal setup 2. Add Polymerase and Buffer anneal->setup add_ntps 3. Add dNTPs (including dPTP) setup->add_ntps incubate 4. Polymerase Extension add_ntps->incubate stop 5. Stop Reaction incubate->stop separate 6. Denaturing PAGE stop->separate visualize 7. Visualize Fluorescence separate->visualize result Result: Full-length product indicates successful 'P' incorporation visualize->result

Caption: In vitro primer extension workflow.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR4 Receptor FGF->FGFR dimer Receptor Dimerization & Autophosphorylation FGFR->dimer pathway Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) dimer->pathway response Cellular Responses: - Proliferation - Survival - Differentiation pathway->response inhibitor Related Pyridine Derivatives (e.g., Compound 6O) inhibitor->dimer Inhibits Autophosphorylation

Caption: Simplified FGFR signaling pathway.

References

Application Notes and Protocols for the Laboratory Synthesis of 6-Amino-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the laboratory synthesis of 6-Amino-5-nitropyridin-2-ol (also known as 6-amino-5-nitropyridin-2(1H)-one), a heterocyclic compound notable for its use as an unnatural nucleobase in synthetic Hachimoji DNA systems.[1][2][3] The synthesis is achieved through the electrophilic nitration of the commercially available precursor, 6-aminopyridin-2-ol. The protocol details the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the target compound.

Introduction

This compound is a substituted pyridine derivative of significant interest in synthetic biology. As a component of the expanded eight-letter Hachimoji genetic system, it functions as an unnatural nucleobase, pairing with 5-aza-7-deazaguanine.[2][3] Its synthesis is a crucial step for researchers working on expanded genetic alphabets and related biotechnological applications. The procedure outlined below is a standard electrophilic aromatic substitution reaction. The presence of two activating groups (the amino group at C6 and the hydroxyl group at C2) strongly directs the incoming nitro group to the C5 position of the pyridine ring.

Proposed Synthesis Method: Direct Nitration

The most direct and plausible route for the synthesis of this compound is the electrophilic nitration of 6-aminopyridin-2-ol using a standard nitrating mixture of concentrated sulfuric acid and nitric acid. The strong activating effects of the existing amino and hydroxyl substituents favor substitution at the C3 and C5 positions, making direct nitration a viable strategy.

Reaction Scheme:

Starting Material: 6-aminopyridin-2-ol Reagents: Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃) Product: this compound

Data Summary

The following table summarizes the key chemical and quantitative data for the proposed synthesis protocol.

ParameterValueNotes
Starting Material 6-aminopyridin-2-olCAS: 59315-47-8[4]
Molecular Formula (SM)C₅H₆N₂O-
Molecular Weight (SM)110.11 g/mol [4]-
Product This compoundCAS: 211555-30-5[3]
Molecular Formula (Product)C₅H₅N₃O₃-
Molecular Weight (Product)155.11 g/mol [2]-
Reactants & Conditions
6-aminopyridin-2-ol1.0 eqLimiting Reagent
Conc. Sulfuric Acid (98%)~10-15 vol. eqServes as solvent and catalyst.
Conc. Nitric Acid (70%)1.0 - 1.2 eqNitrating agent.
Reaction Temperature0 °C to 25 °CCritical for controlling the reaction rate and preventing side products.
Reaction Time2 - 4 hoursTo be determined experimentally via reaction monitoring (e.g., TLC).
Expected Outcome
Theoretical YieldTo be determined experimentally.-
AppearanceExpected to be a yellow solid.[2]-
Melting PointTo be determined experimentally.-

Detailed Experimental Protocol

Safety Precautions: This procedure involves the use of highly corrosive and oxidizing strong acids (concentrated sulfuric and nitric acid). All steps must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory. The reaction is exothermic and requires careful temperature control. The work-up involves neutralization of strong acid, which is also highly exothermic.

Reagents and Materials:

  • 6-aminopyridin-2-ol (SM)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water (H₂O)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH), saturated aqueous solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Beakers

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in a clean, dry round-bottom flask.

    • In a chemical fume hood, carefully add concentrated sulfuric acid (e.g., 20 mL for a 2g scale reaction) to the flask.

    • Cool the sulfuric acid to 0 °C using an ice bath.

  • Addition of Starting Material:

    • While stirring, slowly and portion-wise add 6-aminopyridin-2-ol (1.0 eq) to the cold sulfuric acid. The addition may be exothermic. Ensure the internal temperature does not rise above 10 °C.

    • Stir the mixture at 0 °C for 15-20 minutes until all the solid has dissolved completely.

  • Nitration:

    • Prepare the nitrating agent by adding concentrated nitric acid (1.1 eq) to a dropping funnel.

    • Add the nitric acid dropwise to the reaction mixture over 30-60 minutes. It is critical to maintain the internal temperature at or below 5 °C throughout the addition to prevent over-nitration and side reactions.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.

    • Remove the ice bath and let the reaction warm to room temperature, stirring for an additional 1-3 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Reaction Quenching and Work-up:

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This quenching step is highly exothermic.

    • The crude product may precipitate as a solid at this stage.

  • Neutralization and Product Isolation:

    • Cool the acidic aqueous mixture in an ice bath.

    • Slowly and carefully add a saturated solution of sodium bicarbonate or a solution of sodium hydroxide to neutralize the mixture to a pH of ~6-7. This must be done with extreme caution due to vigorous gas evolution (CO₂) and heat generation.

    • If a solid precipitate has formed, collect it by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and dry it.

    • If the product remains in solution or is oily, transfer the neutralized mixture to a separatory funnel and extract it several times with a suitable organic solvent like ethyl acetate.

    • Combine the organic extracts, dry them over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow reagents Reagents: 6-aminopyridin-2-ol Conc. H₂SO₄, Conc. HNO₃ setup 1. Reaction Setup - Dissolve SM in cold H₂SO₄ - Cool to 0 °C reagents->setup nitration 2. Nitration - Dropwise addition of HNO₃ - Maintain T < 5 °C - Stir at RT setup->nitration Add HNO₃ quench 3. Quenching - Pour reaction mixture  onto ice-water nitration->quench Reaction Complete neutralize 4. Neutralization - Adjust pH to ~7 with base - Caution: Exothermic! quench->neutralize isolate 5. Isolation - Filtration (if solid) - or - - Liquid-Liquid Extraction neutralize->isolate purify 6. Purification - Recrystallization - or - - Column Chromatography isolate->purify Crude Product product Final Product: This compound purify->product Pure Product

References

Application Notes and Protocols for 6-Amino-5-nitropyridin-2-OL Phosphoramidite in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-nitropyridin-2-OL, also known as 6-amino-5-nitro-2(1H)-pyridinone and designated as Z , is an unnatural nucleobase that is a key component of the expanded genetic alphabet known as Hachimoji DNA. In the Hachimoji system, 'Z' forms a stable base pair with 5-aza-7-deazaguanine, designated as P . This expanded genetic information system (AEGIS) doubles the information density of DNA by adding four new letters (Z, P, S, and B) to the existing four (A, T, C, and G). The development of Hachimoji DNA has significant implications for synthetic biology, nanotechnology, and diagnostics, enabling the creation of novel DNA structures and functions.

One of the notable properties of this compound is its superior photostability compared to the canonical DNA bases. This characteristic is attributed to an ultrafast deactivation pathway of its excited state, which minimizes the formation of photoproducts. Oligonucleotides incorporating 'Z' are synthesized using standard automated solid-phase DNA synthesis protocols employing the corresponding phosphoramidite derivative.

Properties and Applications

Key Properties of this compound ('Z'):

  • Expanded Base Pairing: Forms a stable, specific base pair with the unnatural base 'P' (5-aza-7-deazaguanine) in the Hachimoji DNA system.

  • Superior Photostability: Exhibits enhanced resistance to photodamage compared to natural DNA bases, a desirable feature for applications involving light exposure, such as fluorescence-based assays.

  • Compatibility with Standard DNA Synthesis: The phosphoramidite of 'Z' is designed to be compatible with conventional automated oligonucleotide synthesis platforms.

  • Predictable Thermodynamics: The thermodynamic properties of Hachimoji DNA duplexes, including those containing Z:P pairs, are well-characterized, allowing for the predictable design of DNA structures with specific melting temperatures (Tm).

Applications:

  • Increased Data Storage: By doubling the number of building blocks, Hachimoji DNA can store significantly more information in a given length of DNA, which has potential applications in DNA-based data storage.

  • Novel Aptamers and Catalysts: The expanded alphabet can be used to generate aptamers and DNAzymes with novel binding and catalytic properties through techniques like Systematic Evolution of Ligands by Exponential Enrichment (SELEX).

  • Advanced Diagnostics: Hachimoji DNA can be used to create highly specific probes for diagnostic assays, reducing the likelihood of off-target binding.

  • Self-Assembling Nanostructures: The predictable thermodynamics and expanded design space of Hachimoji DNA make it a valuable tool for the construction of complex DNA nanostructures.

Quantitative Data

The stability of Hachimoji DNA duplexes has been shown to be predictable using a nearest-neighbor thermodynamic model. The melting temperatures (Tm) and free energy changes (ΔG°37) of duplexes can be predicted with high accuracy.

PropertyValueReference
Average Tm Prediction ErrorWithin 2.1°C
Average ΔG°37 Prediction ErrorWithin 0.39 kcal/mol

Experimental Protocols

Automated Solid-Phase Synthesis of Hachimoji DNA

This protocol describes the general procedure for incorporating this compound ('Z') phosphoramidite into a DNA oligonucleotide using an automated DNA synthesizer.

Materials:

  • This compound (Z) phosphoramidite solution (in anhydrous acetonitrile)

  • Standard DNA phosphoramidites (A, C, G, T) and corresponding synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile

Protocol:

  • Synthesizer Setup:

    • Install the this compound (Z) phosphoramidite vial on a designated port of the DNA synthesizer.

    • Ensure all other reagent reservoirs are filled with fresh, high-quality synthesis reagents.

    • Program the desired oligonucleotide sequence, including the 'Z' base, into the synthesizer software.

  • Automated Synthesis Cycle: The synthesis proceeds through a series of repeated cycles for each base addition.

    • Step 1: Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the terminal nucleoside on the solid support by treatment with an acidic solution (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

    • Step 2: Coupling: The this compound (Z) phosphoramidite is activated (e.g., with 1H-tetrazole or 5-(ethylthio)-1H-tetrazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A standard coupling time of 3 minutes is generally sufficient.

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion-mutant sequences.

    • Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent (e.g., iodine in a tetrahydrofuran/water/pyridine solution).

  • Final Detritylation: After the final base has been coupled, the terminal 5'-DMT group can be either removed on the synthesizer ("trityl-off") or left on for purification purposes ("trityl-on").

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Deprotection and Purification of Hachimoji Oligonucleotides

Note: The specific protecting group on the exocyclic amine of this compound is not widely published. The following is a general protocol that should be effective for standard phosphoramidite protecting groups. However, optimization may be required. The presence of the nitro group may necessitate milder deprotection conditions to avoid its reduction or modification.

Reagents:

  • Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)

  • Ammonia-free deprotection solutions (e.g., a mixture of triethylamine and lithium hydroxide in methanol) can also be considered for sensitive oligonucleotides.

Protocol:

  • Cleavage from Support:

    • Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

    • Add the deprotection solution (e.g., 1 mL of concentrated ammonium hydroxide).

    • Incubate the vial at a controlled temperature. For standard protecting groups, this is typically 55°C for 8-12 hours. For potentially sensitive modifications, a lower temperature (e.g., room temperature) for a longer duration may be advisable.

  • Removal of Protecting Groups: During the incubation, the deprotection solution cleaves the oligonucleotide from the CPG support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.

  • Purification:

    • After deprotection, the solution is cooled, and the supernatant containing the crude oligonucleotide is transferred to a new tube.

    • The oligonucleotide can be purified by various methods, including:

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method, especially for "trityl-on" synthesized oligonucleotides, as the lipophilic DMT group provides a strong retention handle.

      • Polyacrylamide Gel Electrophoresis (PAGE): Suitable for obtaining high-purity oligonucleotides, especially for longer sequences.

      • Desalting: For applications where high purity is not essential, desalting cartridges can be used to remove small molecule impurities.

Visualizations

Experimental Workflow: Automated DNA Synthesis Cycle

DNA_Synthesis_Cycle start Start Cycle: Growing Oligonucleotide on CPG (5'-DMT protected) detritylation 1. Detritylation (Acid Treatment) start->detritylation coupling 2. Coupling (Add Activated 'Z' Phosphoramidite) detritylation->coupling capping 3. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Iodine Treatment) capping->oxidation next_cycle Start Next Cycle oxidation->next_cycle Cycle Complete

Caption: Automated phosphoramidite DNA synthesis cycle for incorporating this compound ('Z').

Logical Relationship: Hachimoji DNA Base Pairing

Caption: Base pairing in the eight-letter Hachimoji genetic alphabet.

Experimental Workflow: SELEX for Hachimoji DNA Aptamers

SELEX_Workflow start Initial Library (Random Hachimoji DNA) incubation Incubate with Target start->incubation partition Partitioning (Separate Bound/Unbound) incubation->partition elution Elution of Bound Sequences partition->elution amplification PCR Amplification elution->amplification next_round Next Round of Selection amplification->next_round Repeat 5-15 times sequencing Sequencing and Analysis amplification->sequencing After final round next_round->incubation

Caption: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) workflow using a Hachimoji DNA library.

Application Notes and Protocols for 6-Amino-5-nitropyridin-2-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-nitropyridin-2-ol, existing in tautomeric equilibrium with its more stable pyridin-2-one form, is a heterocyclic compound with potential as a versatile building block in the synthesis of novel agrochemicals. While direct literature on its application in agrochemical synthesis is limited, its chemical structure, featuring an amino group, a nitro group, and a pyridinol/pyridinone core, suggests its utility as a precursor for various herbicidal and fungicidal scaffolds. This document outlines potential synthetic applications, detailed hypothetical protocols, and the plausible mode of action of agrochemicals derived from this starting material, based on the established chemistry of related aminopyridine derivatives.

Introduction: The Potential of this compound in Agrochemical Discovery

Pyridine-based structures are integral to a wide range of commercially successful agrochemicals due to their diverse biological activities. The functionalities present in this compound offer several strategic advantages for the synthesis of new active ingredients:

  • The Amino Group: Serves as a key nucleophile or a site for diazotization, enabling the introduction of various functional groups or the formation of heterocyclic rings.

  • The Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the pyridine ring. It can also be reduced to an amino group, providing another reactive site for further chemical modifications.

  • The Pyridin-2-ol/-one Tautomeric System: The hydroxyl group can be derivatized (e.g., etherification), while the pyridinone ring can participate in various condensation and cyclization reactions.

These features make this compound a promising starting material for generating libraries of novel compounds for high-throughput screening in agrochemical research.

Proposed Synthetic Application: Synthesis of a Pyridinyl-Pyrazole Herbicide

One of the most promising applications of this compound is in the synthesis of pyridinyl-pyrazole derivatives. Pyrazole-containing compounds are known to exhibit potent herbicidal activity, often by inhibiting key plant enzymes. The following section details a hypothetical synthetic route to a novel pyridinyl-pyrazole herbicide.

Overall Synthetic Scheme

The proposed synthesis involves a multi-step sequence starting with the diazotization of this compound, followed by a Sandmeyer-type reaction to introduce a handle for subsequent pyrazole ring formation.

G A This compound B Diazotization (NaNO2, H2SO4) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (e.g., with Acrylonitrile) C->D E Pyridinyl-Acrylonitrile Intermediate D->E F Cyclization with Hydrazine (N2H4) E->F G Pyridinyl-Pyrazole Product F->G

Caption: Proposed workflow for the synthesis of a pyridinyl-pyrazole herbicide.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Cyanoethenyl-5-nitropyridin-2-ol (Pyridinyl-Acrylonitrile Intermediate)

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 15.5 g (0.1 mol) of this compound in 100 mL of 40% sulfuric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of 1.4 g (0.01 mol) of copper(I) cyanide in 20 mL of water and 10 mL of potassium cyanide solution (6.5 g in 10 mL water).

    • To this catalyst solution, add 6.6 g (0.125 mol) of acrylonitrile.

    • Slowly add the cold diazonium salt solution to the catalyst mixture, maintaining the temperature at 20-25 °C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to 60 °C for 1 hour.

    • Cool the mixture and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 6-(1H-Pyrazol-3-yl)-5-nitropyridin-2-ol (Final Product)

  • Cyclization:

    • Dissolve 19.2 g (0.1 mol) of the pyridinyl-acrylonitrile intermediate in 100 mL of ethanol.

    • Add 6.0 g (0.12 mol) of hydrazine hydrate.

    • Reflux the mixture for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the product.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the synthesized compounds. These are projected values and may vary based on experimental conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)Key Spectroscopic Data (Hypothetical)
6-Cyanoethenyl-5-nitropyridin-2-olC8H5N3O3191.1460-70150-155¹H NMR: Signals for vinyl protons and pyridine ring protons. IR: C≡N stretch.
6-(1H-Pyrazol-3-yl)-5-nitropyridin-2-olC8H6N4O3206.1675-85>200 (decomposes)¹H NMR: Signals for pyrazole and pyridine ring protons. MS: M+1 peak.

Plausible Mode of Action of the Synthesized Herbicide

Many pyrazole-containing herbicides act as inhibitors of acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). The synthesized 6-(1H-Pyrazol-3-yl)-5-nitropyridin-2-ol could potentially exhibit its herbicidal activity through one of these mechanisms.

G A Pyridinyl-Pyrazole Herbicide B Inhibition of Acetolactate Synthase (ALS) A->B C Disruption of Branched-Chain Amino Acid Synthesis (Valine, Leucine, Isoleucine) B->C D Cessation of Protein Synthesis C->D E Plant Death D->E

Caption: Plausible mode of action via ALS inhibition.

Inhibition of ALS, a key enzyme in the biosynthesis of branched-chain amino acids, would lead to a deficiency in these essential amino acids, ultimately causing a cessation of protein synthesis and plant death.

Conclusion

While direct experimental data is currently lacking, the chemical nature of this compound strongly suggests its potential as a valuable intermediate in the synthesis of novel agrochemicals. The proposed synthetic pathway to a pyridinyl-pyrazole herbicide provides a clear and viable research direction. Further investigation into the reactivity of this compound and the biological activity of its derivatives is warranted and could lead to the discovery of new and effective crop protection agents. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into the agrochemical applications of this promising molecule.

Application Notes and Protocols: 6-Amino-5-nitropyridin-2-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-nitropyridin-2-ol is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its unique structure, featuring an amino group, a nitro group, and a hydroxyl group on a pyridine ring, offers multiple reaction sites for chemical modification. This allows for the construction of complex molecular architectures, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The presence of the nitro group, which can be readily reduced to an amino group, provides a key strategic advantage for introducing further diversity in molecular structure.

These application notes provide an overview of the utility of this compound in pharmaceutical synthesis, with a focus on its application in the development of kinase inhibitors. Detailed, representative experimental protocols and quantitative data from related syntheses are presented to guide researchers in their drug discovery and development efforts.

Key Applications in Pharmaceutical Synthesis

This compound and its analogs are valuable intermediates in the synthesis of a range of bioactive molecules. A primary application lies in the development of targeted therapies, particularly kinase inhibitors. The pyridine core is a well-established scaffold in numerous FDA-approved drugs.

Synthesis of Kinase Inhibitors:

The aminonitropyridine scaffold is particularly suited for the synthesis of inhibitors targeting various kinases, including but not limited to:

  • Fibroblast Growth Factor Receptor (FGFR) inhibitors: These are crucial in oncology for treating cancers with aberrant FGFR signaling.

  • DNA-dependent Protein Kinase (DNA-PK) inhibitors: These agents have potential as radiosensitizers in cancer therapy.

  • Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: These are being investigated for cardiovascular diseases and glaucoma.

The general strategy involves leveraging the amino and hydroxyl groups for substitutions and the nitro group for later-stage functionalization after reduction.

Data Presentation: Representative Reaction Yields

The following table summarizes representative yields for key transformations involving aminonitropyridine scaffolds, based on analogous reactions reported in the literature. These values can serve as a benchmark for researchers planning their synthetic routes.

Reaction StepReactantReagents and ConditionsProductYield (%)Purity (%)
Buchwald-Hartwig Amination 6-chloro-5-nitropyridin-2-yl derivativeAryl amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)6-(Arylamino)-5-nitropyridin-2-yl derivative65-85>95
Nitro Group Reduction This compound derivativeSnCl₂·2H₂O, EtOH, reflux5,6-Diaminopyridin-2-ol derivative80-95>98
Acryloylation of Amine 5,6-Diaminopyridin-2-ol derivativeAcryloyl chloride, Base (e.g., Et₃N), DCM, 0 °C to rtN-(6-amino-2-hydroxypyridin-5-yl)acrylamide derivative50-70>95
Suzuki-Miyaura Cross-Coupling (on chloro-analog)6-chloro-5-nitropyridin-2-yl derivativeArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)6-Aryl-5-nitropyridin-2-yl derivative70-90>97

Experimental Protocols

The following are detailed, representative protocols for key synthetic transformations involving a 6-aminopyridin-2-ol scaffold. These are based on established methodologies for similar compounds and should be adapted and optimized for specific substrates.

Protocol 1: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group of a this compound derivative to the corresponding diamine, a critical step for subsequent functionalization.

Materials:

  • This compound derivative (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the this compound derivative in ethanol, add tin(II) chloride dihydrate.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the 5,6-diaminopyridin-2-ol derivative.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Acylation of the Diamine

This protocol details the selective acylation of the newly formed amino group to introduce functionalities, such as an acryloyl group, which can act as a Michael acceptor for covalent kinase inhibitors.

Materials:

  • 5,6-Diaminopyridin-2-ol derivative (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Round-bottom flask

Procedure:

  • Dissolve the 5,6-diaminopyridin-2-ol derivative in anhydrous dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add acryloyl chloride dropwise to the stirred solution via a dropping funnel over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

Visualizations

Synthetic Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a representative synthetic pathway for the preparation of a kinase inhibitor starting from a 6-substituted-5-nitropyridin-2-ol analog.

G cluster_0 Core Synthesis cluster_1 Functionalization Start 6-Chloro-5-nitropyridin-2-ol Intermediate1 6-(Arylamino)-5-nitropyridin-2-ol Start->Intermediate1 Buchwald-Hartwig Amination Intermediate2 5,6-Diamino-pyridin-2-ol derivative Intermediate1->Intermediate2 Nitro Group Reduction FinalProduct Kinase Inhibitor (e.g., Covalent FGFR Inhibitor) Intermediate2->FinalProduct Acryloylation

Caption: General synthetic scheme for kinase inhibitor synthesis.

Logical Relationship of Synthetic Steps

This diagram outlines the logical progression of the key transformations in the synthesis.

G A Starting Material (Substituted Nitropyridine) B Introduction of Aryl Moiety (e.g., Buchwald-Hartwig or Suzuki) A->B C Reduction of Nitro Group to Primary Amine B->C D Acylation/Further Functionalization of the Amine C->D E Final Bioactive Compound D->E

Caption: Logical flow of the synthetic transformations.

Application Notes and Protocols for 6-Amino-5-nitropyridin-2-OL in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-nitropyridin-2-OL, also known as 6-amino-5-nitro-2(1H)-pyridinone, is a synthetic pyridine base that has gained prominence in the field of synthetic biology.[1] Its primary and most well-documented application is as a non-standard nucleobase in an expanded genetic alphabet system.[2][3] This system, termed "Hachimoji DNA" (from the Japanese "hachi" for eight and "moji" for letter), doubles the information density of natural DNA by incorporating four synthetic nucleobases to create a stable, eight-letter genetic code.[3][4][5]

In the Hachimoji system, this compound is designated by the letter Z . It forms a stable, hydrogen-bonded base pair with 5-aza-7-deazaguanine, which is designated as P .[1] This Z:P pair, along with another synthetic pair (S:B), can be incorporated into the DNA double helix without significantly distorting its structure.[3][4] This expanded genetic system has potential applications in high-density data storage, DNA barcoding, self-assembling nanostructures, and the development of novel diagnostics and therapeutics.[4][5]

These application notes provide detailed protocols for the experimental use of this compound in the context of Hachimoji DNA, from its incorporation into oligonucleotides to its use in enzymatic reactions and biophysical analyses.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₅H₅N₃O₃[6]
Molar Mass 155.11 g/mol [6]
CAS Number 211555-30-5[6]
Appearance Typically a solid powder
Pairing Partner 5-aza-7-deazaguanine (P)[1]
Designation in Hachimoji Z

Experimental Protocols

Preparation of this compound Phosphoramidite for Oligonucleotide Synthesis

The incorporation of this compound into a growing DNA chain during solid-phase synthesis requires its conversion into a phosphoramidite derivative. This process involves protecting the exocyclic amine and the hydroxyl group, and then reacting the 3'-hydroxyl with a phosphitylating agent.

Objective: To synthesize the 2'-deoxyribonucleoside phosphoramidite of this compound for use in automated DNA synthesis.

Note: The detailed multi-step organic synthesis of the phosphoramidite is a complex procedure typically performed by specialized chemists. For most researchers, it is recommended to source the phosphoramidite commercially if available. The following is a generalized workflow.

phosphoramidite_synthesis A This compound B Glycosylation with Deoxyribose Derivative A->B C Protection of 5'-Hydroxyl (DMT) B->C D Phosphitylation of 3'-Hydroxyl C->D E Final Phosphoramidite (dZ) D->E solid_phase_synthesis cluster_cycle Synthesis Cycle (Repeated for each base) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add dZ phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted chains) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate backbone) Capping->Oxidation Oxidation->Deblocking Start next cycle Cleavage Final Cleavage & Deprotection Oxidation->Cleavage Start Start with CPG support (first base attached) Start->Deblocking Purification Purify Oligonucleotide (e.g., HPLC) Cleavage->Purification transcription_workflow Template Hachimoji DNA Template (contains dZ) Reaction In Vitro Transcription Reaction Template->Reaction Enzyme Modified T7 RNA Polymerase (FAL variant) Enzyme->Reaction NTPs Standard NTPs + Synthetic NTPs NTPs->Reaction Product Hachimoji RNA Product Reaction->Product

References

Troubleshooting & Optimization

6-Amino-5-nitropyridin-2-OL degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation and stability issues related to 6-Amino-5-nitropyridin-2-OL. The information is presented in a question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic pyridine base. It is notably used as an unnatural nucleobase in Hachimoji DNA, where it pairs with 5-aza-7-deazaguanine.[1][2][3][4] Its unique structure as a nitroaromatic compound also makes it a subject of interest in synthetic biology and biotechnology.[5][6][7]

Q2: What is the general stability profile of this compound?

Recent studies indicate that this compound exhibits superior photostability compared to canonical natural DNA and RNA bases.[5] Upon photoexcitation, it undergoes a rapid deactivation pathway that prevents the formation of long-lived triplet states and photoproducts commonly seen in other nitroaromatic compounds.[6][7] However, like many organic molecules, its stability can be influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. While specific degradation pathways are not extensively documented for this particular molecule, related compounds like 4-nitropyridine N-oxides are known to be susceptible to degradation under strong basic conditions and can undergo thermal decomposition at elevated temperatures.[8]

Q3: What are the recommended storage and handling conditions for this compound?

To ensure the integrity of the compound, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place.[8] For solutions, especially if using water as a solvent, it is advised to prepare them fresh. If storage of a stock solution is necessary, it should be filtered, sterilized (e.g., with a 0.22 μm filter), and stored under appropriate conditions (e.g., refrigerated or frozen) to minimize degradation.[2]

Troubleshooting Guide

Issue 1: Inconsistent experimental results or loss of compound activity over time.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry environment. Protect from light, especially if in solution.

    • Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions for each experiment to ensure consistent concentration and purity.

    • pH of the Medium: Assess the pH of your experimental medium. Strong basic conditions may promote degradation. Consider buffering your solution to a neutral or slightly acidic pH if the experimental design allows.

    • Temperature Exposure: Minimize exposure of the compound to high temperatures.

Issue 2: Appearance of unexpected peaks during analytical chromatography (e.g., HPLC).

  • Possible Cause: Presence of degradation products.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This can help in characterizing the degradation profile of the compound.

    • Analyze a Fresh Sample: Run a freshly prepared sample of this compound as a control to confirm that the unexpected peaks are not present initially.

    • Review Solvent Compatibility: Ensure that the solvents used in your experiments are compatible with the compound and do not induce degradation.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[9] The following is a generalized protocol that can be adapted for this compound.

Table 1: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acidic Hydrolysis 0.1 M HClRoom Temperature & 60°C24 - 72 hours
Basic Hydrolysis 0.1 M NaOHRoom Temperature & 60°C24 - 72 hours
Oxidative Degradation 3% H₂O₂Room Temperature24 - 72 hours
Thermal Degradation Solid state and in solution80°C (or below melting point)24 - 72 hours
Photolytic Degradation UV light (254 nm) & visible lightRoom Temperature24 - 72 hours

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Application of Stress: Subject the samples to the stress conditions outlined in Table 1. Include a control sample stored under normal conditions.

  • Sample Analysis: At specified time points, withdraw aliquots of each sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC-UV, LC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Visualizations

Experimental Workflow for Stability Assessment

G Figure 1. General workflow for assessing the stability of this compound. cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare stock solution of This compound aliquot Aliquot for different stress conditions prep->aliquot acid Acidic Hydrolysis aliquot->acid base Basic Hydrolysis aliquot->base oxidation Oxidative Stress aliquot->oxidation thermal Thermal Stress aliquot->thermal photo Photolytic Stress aliquot->photo analysis Analyze samples by _stability-indicating method_ (e.g., HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Compare stressed samples to control analysis->evaluation characterization Identify and characterize degradation products evaluation->characterization pathway Propose degradation pathways characterization->pathway

Caption: General workflow for assessing the stability of this compound.

Hypothetical Degradation Pathways

Based on the chemistry of related nitropyridine compounds, the following diagram illustrates potential degradation pathways for this compound under different stress conditions.

G Figure 2. Hypothetical degradation pathways for this compound. cluster_reduction Reductive Conditions cluster_hydrolysis Hydrolytic Conditions (Strong Acid/Base) parent This compound nitroso Nitroso derivative parent->nitroso Reduction ring_opening Ring-opened products parent->ring_opening Hydrolysis hydroxylamine Hydroxylamino derivative nitroso->hydroxylamine Further Reduction amino Diamino derivative hydroxylamine->amino Full Reduction

Caption: Hypothetical degradation pathways for this compound.

References

6-Amino-5-nitropyridin-2-OL experimental artifacts and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-5-nitropyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the correct representation of the compound, this compound or 6-Amino-5-nitropyridin-2-one?

A1: this compound exists in tautomeric equilibrium with its keto form, 6-Amino-5-nitropyridin-2-one. The "one" form is frequently referenced in commercial and research contexts. For practical purposes in biological systems, it is often considered as the pyridinone tautomer.

Q2: What is the primary application of 6-Amino-5-nitropyridin-2-one?

A2: Its primary documented use is as a nucleobase in "hachimoji DNA," an expanded eight-letter genetic system. In this system, it pairs with 5-aza-7-deazaguanine.[1][2][3][4][5][6][7][8]

Q3: What are the recommended storage conditions for 6-Amino-5-nitropyridin-2-one?

A3: For long-term stability, the powdered form should be stored at -20°C for up to three years. If dissolved in a solvent, the stock solution should be stored at -80°C for up to two years or at -20°C for up to one year. It is advisable to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1][5]

Q4: What is the solubility of 6-Amino-5-nitropyridin-2-one?

A4: The solubility in water is approximately 1.67 mg/mL (10.77 mM), which may require ultrasonication and warming to 60°C to fully dissolve.[1] Another source suggests a solubility of 2 mg/mL (12.89 mM) in water, also noting the need for sonication.[5] If using an aqueous stock solution for cell culture or other sterile applications, it should be filter-sterilized through a 0.22 μm filter before use.[2]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

This could be due to issues with compound purity, degradation, or incorrect quantification.

Potential Cause Recommended Action & Controls
Compound Purity Verify the purity of your 6-Amino-5-nitropyridin-2-one stock using techniques like HPLC, LC-MS, or NMR. Commercial suppliers often provide this data.[9]If synthesizing in-house, ensure proper purification to remove starting materials and side products. The synthesis of nitropyridines can sometimes result in isomeric impurities.[10][11][12]
Compound Degradation Ensure the compound has been stored correctly (see FAQ Q3).Prepare fresh stock solutions for critical experiments.Negative Control: Include a control group where the compound is omitted to assess baseline activity.Positive Control: If applicable, use a known active compound to ensure the assay is performing as expected.
Inaccurate Concentration Re-measure the concentration of your stock solution, preferably using a spectrophotometric method if the extinction coefficient is known.Be aware that poor solubility can lead to an overestimation of the concentration if not fully dissolved.
Issue 2: Poor solubility affecting the experiment.

Challenges with dissolving the compound can lead to lower effective concentrations and inconsistent results.

Potential Cause Recommended Action & Controls
Insufficient Dissolution Follow recommended procedures for dissolution, including ultrasonication and gentle warming.[1][5]Prepare a more dilute stock solution in a solvent in which the compound is more soluble, if compatible with your experimental system.Visually inspect solutions for any precipitate before use.
Precipitation in Media Perform a solubility test in your specific experimental buffer or cell culture medium.Control: Prepare a sample of your final experimental medium containing the compound at the highest concentration used and incubate under experimental conditions to check for precipitation over time.
Issue 3: Potential for Spectroscopic Interference.

As a nitroaromatic compound, this compound has inherent spectroscopic properties that could interfere with colorimetric or fluorometric assays.

Potential Cause Recommended Action & Controls
Intrinsic Absorbance Run a control sample containing only the compound in the assay buffer to measure its background absorbance at the wavelength of interest.Subtract the background absorbance from your experimental readings.
Intrinsic Fluorescence Recent studies have investigated the ultrafast fluorescence of this compound.[13][14]Measure the fluorescence of the compound alone in your assay buffer using the same excitation and emission wavelengths as your probe.If there is significant overlap, consider using a fluorescent probe with a different spectral profile.

Experimental Protocols

General Protocol for Preparing a Stock Solution
  • Weigh out the desired amount of 6-Amino-5-nitropyridin-2-one powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration (e.g., 10 mM).

  • To aid dissolution, sonicate the solution in a water bath and gently warm to 60°C.[1] Do not boil.

  • Vortex briefly to ensure the solution is homogeneous.

  • Visually inspect to confirm that no solid particles remain.

  • For sterile applications, pass the solution through a 0.22 μm syringe filter.[2]

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[1][5]

Visualizations

Troubleshooting_Workflow start Inconsistent Results purity Check Compound Purity (HPLC, LC-MS) start->purity stability Assess Compound Stability (Fresh Stock, Storage) start->stability solubility Verify Solubility (Visual Inspection, Test in Media) start->solubility spectro Evaluate Spectroscopic Interference start->spectro pur_sol Purify Compound purity->pur_sol Impure? stab_sol Prepare Fresh Solution stability->stab_sol Degraded? sol_sol Optimize Dissolution Protocol solubility->sol_sol Precipitate? spec_sol Run 'Compound Only' Controls spectro->spec_sol Interference? end Problem Resolved pur_sol->end stab_sol->end sol_sol->end spec_sol->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental_Controls Test Test Group (Cells + Treatment) NC Negative Control (Cells + Vehicle) PC Positive Control (Cells + Known Activator/Inhibitor) Blank Blank Control (Vehicle Only)

Caption: Key controls for a cell-based assay.

Hypothetical_Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Inhibitor This compound Derivative (Hypothetical Inhibitor) Inhibitor->Kinase2

References

Technical Support Center: Synthesis of 6-Amino-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthesis yield of 6-Amino-5-nitropyridin-2-ol. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.

Experimental Protocol: Synthesis of this compound

The most probable synthetic route to this compound is the nitration of 6-aminopyridin-2-ol. The following protocol is a generalized procedure based on established methods for the nitration of aminopyridine derivatives.

Reaction: Nitration of 6-aminopyridin-2-ol

Reagents and Materials:

  • 6-aminopyridin-2-ol (starting material)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath, etc.)

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a predetermined volume of concentrated nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath. The typical ratio is a slight molar excess of nitric acid.

  • Dissolution of Starting Material: In a main reaction flask, cool concentrated sulfuric acid in an ice bath. Slowly and portion-wise, add the 6-aminopyridin-2-ol to the cold sulfuric acid with continuous stirring, ensuring the temperature remains low.

  • Nitration Reaction: Slowly add the prepared cold nitrating mixture dropwise to the solution of 6-aminopyridin-2-ol in sulfuric acid. Maintain a low temperature (typically 0-10 °C) throughout the addition. After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration.

  • Quenching: Once the reaction is deemed complete (e.g., by TLC monitoring), carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a suitable base, such as sodium bicarbonate, until the pH is neutral or slightly basic. The product can then be isolated by filtration.

  • Purification: The crude product may be further purified by recrystallization from a suitable solvent or by column chromatography to achieve the desired purity.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction; incorrect reaction temperature; insufficient nitrating agent.Monitor the reaction progress using TLC. Ensure the temperature is maintained within the optimal range. A slight excess of the nitrating agent may be necessary.
Decomposition of starting material or product.Maintain strict temperature control, as nitration reactions are highly exothermic.
Formation of Multiple Products (Isomers) The amino and hydroxyl groups are ortho, para-directing, while the pyridine nitrogen is deactivating and meta-directing. This can lead to the formation of other nitro isomers.Precise control of reaction temperature and the rate of addition of the nitrating agent can favor the desired isomer. Purification by column chromatography may be required to separate isomers.
Product is not Precipitating During Quenching The product may be soluble in the acidic aqueous solution.Ensure the solution is sufficiently cold. Neutralize the solution carefully with a base to decrease the solubility of the product.
Dark-colored or Tarry Product Over-nitration or oxidation side reactions.Use a milder nitrating agent or lower the reaction temperature. Reduce the reaction time.
Difficulty in Purification Presence of closely related isomers or byproducts.Employ high-performance liquid chromatography (HPLC) for purification if column chromatography is insufficient. Recrystallization with different solvent systems may also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: While specific yield data for this exact compound is not widely published, yields for the nitration of similar aminopyridine derivatives can range from moderate to high (50-90%), depending on the optimization of reaction conditions. For the synthesis of the related compound 2-amino-5-nitropyridine, a yield of 91.67% has been reported under specific conditions.[1]

Q2: How critical is temperature control during the nitration process?

A2: Temperature control is extremely critical. Nitration reactions are highly exothermic, and a runaway reaction can lead to the formation of unwanted byproducts, decomposition of the desired product, and potential safety hazards. Maintaining a low and stable temperature is key to achieving a good yield and purity.

Q3: What are the main side products to expect?

A3: The primary side products are often other nitro isomers. Given the directing effects of the substituents on the pyridine ring, nitration could potentially occur at other positions. Over-nitration to form dinitro compounds is also a possibility if the reaction conditions are too harsh.

Q4: Can other nitrating agents be used?

A4: Yes, other nitrating agents such as potassium nitrate in sulfuric acid or nitronium tetrafluoroborate can be used. The choice of nitrating agent can influence the regioselectivity and reactivity of the reaction. Milder reagents may be employed to reduce the formation of byproducts.

Q5: What is the role of sulfuric acid in this reaction?

A5: Sulfuric acid serves two main purposes. It acts as a solvent for the starting material and, more importantly, it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.[2]

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low/No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes decomposition Decomposition check_yield->decomposition Yes end_product Successful Synthesis check_purity->end_product No isomer_formation Isomer Formation check_purity->isomer_formation Yes side_reactions Side Reactions (e.g., Oxidation) check_purity->side_reactions Yes optimize_time_temp Optimize Time/Temp incomplete_reaction->optimize_time_temp check_reagents Check Reagent Stoichiometry incomplete_reaction->check_reagents lower_temp Lower Reaction Temperature decomposition->lower_temp optimize_time_temp->start check_reagents->start lower_temp->start optimize_purification Optimize Purification (Chromatography/Recrystallization) isomer_formation->optimize_purification milder_conditions Use Milder Conditions/Reagents side_reactions->milder_conditions optimize_purification->end_product milder_conditions->start

Caption: A flowchart for troubleshooting common synthesis issues.

References

Technical Support Center: 6-Amino-5-nitropyridin-2-ol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Amino-5-nitropyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common purification techniques for polar, solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities.

Q2: What is the expected appearance and solubility of this compound?

A2: this compound is typically a light yellow to yellow solid. It has limited solubility in water (approximately 1.67 mg/mL), which can be increased with warming. Its solubility in organic solvents will vary, a property that is exploited during purification.

Q3: My purified this compound has a dark color. What could be the cause?

A3: A dark color in the final product often indicates the presence of impurities, which may be carried over from the synthesis or formed during workup and purification. These could include starting materials, by-products, or degradation products. The nitro group can contribute to the formation of colored impurities. Decolorization with activated carbon during recrystallization may help, but chromatographic purification is often more effective at removing colored impurities.

Q4: I am experiencing low recovery after purification. What are the potential reasons?

A4: Low recovery can be due to several factors:

  • Recrystallization: Using too much solvent, premature crystallization during hot filtration, or the product being significantly soluble in the cold solvent.

  • Column Chromatography: The compound may be too polar and remain on the column, or it might be unstable on the silica gel, leading to degradation. Co-elution with impurities can also lead to the loss of product in mixed fractions.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not suitable for the compound.Select a more polar solvent or a solvent mixture. For this compound, polar solvents like ethanol, methanol, or mixtures with water could be effective.
No crystals form upon cooling. The solution is too dilute, or the compound is highly soluble even at low temperatures.Concentrate the solution by boiling off some solvent. Try cooling the solution in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Oily precipitate forms instead of crystals. The compound's melting point may be lower than the boiling point of the solvent, or significant impurities are present.Try a lower-boiling point solvent. If impurities are the cause, an initial purification by column chromatography may be necessary.
Crystals form too quickly, potentially trapping impurities. The solution is too concentrated or cooled too rapidly.Re-heat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly at room temperature before moving to an ice bath.
Column Chromatography Issues
Problem Possible Cause Solution
Compound does not move from the baseline (Rf = 0). The eluent is not polar enough to move the highly polar this compound.Increase the polarity of the mobile phase. For example, increase the percentage of methanol or ethanol in a dichloromethane or ethyl acetate-based eluent. A gradient elution, gradually increasing the polarity, can be effective.
Poor separation of the compound from impurities. The chosen solvent system does not provide adequate resolution.Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase that provides good separation between your compound and the impurities.
Streaking or tailing of the spot on TLC and the column. The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like alumina or a bonded-phase silica.
Loss of compound on the column. The compound may be unstable on silica gel and is degrading.Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation occurs. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base before use.

Experimental Protocols

Disclaimer: The following are generalized protocols and may require optimization for your specific sample and impurity profile.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential recrystallization solvent (e.g., ethanol, methanol, water, or mixtures) dropwise. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Using TLC, determine a suitable mobile phase that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. Due to the polarity of this compound, a polar mobile phase like dichloromethane/methanol or ethyl acetate/methanol is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution of the compound using TLC.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following tables present hypothetical data to illustrate expected outcomes. Actual results will vary.

Table 1: Hypothetical Recrystallization Results

Solvent System Initial Purity (%) Final Purity (%) Recovery (%)
Ethanol/Water (80:20)859875
Methanol859768
Water859550

Table 2: Hypothetical Column Chromatography Results

Eluent System Initial Purity (%) Final Purity (%) Recovery (%)
Dichloromethane/Methanol (95:5)8099.585
Ethyl Acetate/Methanol (98:2)8099.282
Ethyl Acetate/Hexane (Gradient)809870

Visualizations

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Filter Hot Filtration (optional) Dissolve->Filter Cool Slow Cooling Dissolve->Cool No Insoluble Impurities Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry Crystals Isolate->Dry End Pure Product Dry->End

Caption: General workflow for the purification of this compound by recrystallization.

Chromatography_Troubleshooting Start Poor Separation in Column Chromatography CheckTLC Review TLC Analysis Start->CheckTLC Rf_Issue Product Rf too high/low or poor spot shape? CheckTLC->Rf_Issue Solvent_Select Adjust Eluent Polarity Rf_Issue->Solvent_Select Yes Base_Addition Add Basic Modifier (e.g., Et3N) Rf_Issue->Base_Addition Tailing Change_Stationary Change Stationary Phase (e.g., Alumina) Rf_Issue->Change_Stationary No Improvement Re_Optimize Re-optimize on TLC Solvent_Select->Re_Optimize Base_Addition->Re_Optimize Change_Stationary->Re_Optimize

6-Amino-5-nitropyridin-2-OL solubility and solvent selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-5-nitropyridin-2-ol (also known as 6-Amino-5-nitropyridin-2-one).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (CAS No. 211555-30-5) is a pyridine derivative. Its most notable application is as a nucleobase in "hachimoji DNA," a synthetic genetic system that expands the genetic alphabet from four to eight letters. In this system, it specifically pairs with 5-aza-7-deazaguanine.[1][2][3][4] This makes it a valuable tool for research in synthetic biology and the development of novel genetic materials.

Q2: What is the correct chemical name and structure for this compound?

The compound is commonly referred to as both this compound and 6-Amino-5-nitropyridin-2(1H)-one, reflecting its tautomeric nature.

  • IUPAC Name: 6-amino-5-nitropyridin-2(1H)-one

  • Molecular Formula: C₅H₅N₃O₃

  • Molecular Weight: 155.11 g/mol

Q3: What are the general physical properties of this compound?

It is typically a light yellow to yellow solid powder.

Solubility and Solvent Selection

Q4: What is the solubility of this compound in aqueous solutions?

The solubility of this compound in water is reported to be approximately 1.67 to 2 mg/mL.[1] Achieving this concentration may require physical methods such as ultrasonication and warming to around 60°C.

Q5: What is the solubility of this compound in common organic solvents?

Troubleshooting Solvent Selection:

If you are experiencing difficulty dissolving this compound, consider the following:

  • Increase Temperature: Gently warming the solvent can increase the rate of dissolution and the solubility limit.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

  • Solvent Polarity: If solubility is low in a non-polar solvent, try a more polar solvent. Conversely, if you are using a very polar solvent and observing issues, a solvent of intermediate polarity might be effective.

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility compared to a single solvent system.

Solubility Data Summary
SolventQuantitative SolubilityRemarks
Water1.67 - 2 mg/mLRequires sonication and/or heating to ~60°C.[1]
DMSOData not availableExpected to be soluble based on polarity.
DMFData not availableExpected to be soluble based on polarity.
EthanolData not availableExpected to have some solubility.
MethanolData not availableExpected to have some solubility.
AcetoneData not availableExpected to have some solubility.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a general method for determining the solubility of this compound in a solvent of your choice.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

    • Tightly cap the vial to prevent solvent evaporation.

    • Agitate the mixture using a vortex mixer for 1-2 minutes.

    • Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a micropipette.

    • Dilute the supernatant with a known volume of the solvent to a concentration suitable for analytical measurement.

  • Quantification:

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Vortex to mix prep1->prep2 prep3 Equilibrate in shaker (24-48h) prep2->prep3 sampling1 Centrifuge to pellet solid prep3->sampling1 Equilibration complete sampling2 Collect supernatant sampling1->sampling2 sampling3 Dilute sample sampling2->sampling3 analysis1 Quantify concentration (HPLC/UV-Vis) sampling3->analysis1 Prepared sample analysis2 Calculate solubility analysis1->analysis2 troubleshooting_logic start Start: Dissolution Issue check_solvent Is the solvent appropriate? start->check_solvent check_conditions Are physical methods being used? check_solvent->check_conditions Yes consider_alternatives Consider alternative solvents or co-solvents check_solvent->consider_alternatives No apply_methods Apply heat and/or sonication check_conditions->apply_methods No failure Failure: Still Insoluble (Consult literature for specific applications) check_conditions->failure Yes consider_alternatives->check_solvent success Success: Compound Dissolved apply_methods->success

References

6-Amino-5-nitropyridin-2-OL storage and handling conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Amino-5-nitropyridin-2-OL (CAS No. 211555-30-5). Adherence to these guidelines is crucial for ensuring experimental integrity, personnel safety, and product stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored under specific conditions to maintain its stability. For long-term storage of the powder, a temperature of -20°C is recommended, which can preserve it for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.[1] If the compound is in a solvent, it should be stored at -80°C for up to 2 years or -20°C for 1 year.[1] It is also advised to keep the container tightly closed in a dark place under an inert atmosphere.[2]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is imperative to use appropriate personal protective equipment. This includes protective gloves, eye protection (such as safety goggles compliant with EN166 or OSHA's 29 CFR 1910.133 standards), and protective clothing to prevent skin exposure.[3][4][5] In situations where dust may be generated, a dust mask (like an N95 respirator) is also recommended.

Q3: What are the primary hazards associated with this compound?

A3: This compound is classified as a skin and eye irritant.[3] It can cause skin irritation (H315) and serious eye irritation (H319).[3] Therefore, direct contact with the skin and eyes should be avoided.[3][4][6]

Q4: How should I handle a spill of this compound?

A4: In the event of a spill, personal protective equipment should be worn.[3] The spilled material should be swept up and shoveled into a suitable container for disposal.[4][6] It is important to avoid creating dust during the cleanup process.[7]

Q5: What should I do in case of accidental exposure?

A5: In case of accidental exposure, the following first-aid measures should be taken:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water, and remove all contaminated clothing. If skin irritation occurs, seek medical attention.[3][5]

  • Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[3][7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.[3][5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.[3][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Compound degradation due to improper storage.Verify that the compound has been stored at the correct temperature and protected from light. Refer to the storage conditions table below.
Visible changes in powder (e.g., color change, clumping) Exposure to moisture or air.Ensure the container is always tightly sealed and stored under an inert atmosphere as recommended.[2][3]
Skin or eye irritation after handling Inadequate personal protective equipment (PPE).Review and strictly adhere to the recommended PPE guidelines. Ensure gloves, eye protection, and lab coats are worn at all times.[3][4][5]

Quantitative Data Summary

Parameter Value Source
Storage (Powder) -20°C for 3 years, 4°C for 2 years[1]
Storage (In Solvent) -80°C for 2 years, -20°C for 1 year[1]
Molecular Formula C5H5N3O3[1]
Molecular Weight 155.11 g/mol [1]

Experimental Protocols

While specific experimental protocols are highly dependent on the research application, the general handling procedures should always be followed.

General Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and well-ventilated.[3][4] An eyewash station and safety shower should be readily accessible.[4]

  • Personal Protective Equipment: Don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Weighing and Aliquoting: To avoid contamination and degradation from repeated freeze-thaw cycles, it is recommended to aliquot the compound upon receipt.[1] When weighing, minimize the creation of dust.

  • Dissolving: If preparing a stock solution, refer to the solubility information to select an appropriate solvent.[1]

  • Post-Handling: After handling, wash hands thoroughly.[3] Clean all equipment and the work area.

  • Storage: Return the stock container and any prepared solutions to the appropriate storage conditions immediately.

Visualizations

Workflow for Safe Handling and Storage

Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation A->B C Verify Eyewash & Safety Shower Access B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Weigh Compound Carefully (Minimize Dust) D->E Proceed to Handling F Prepare Solutions as Needed E->F G Perform Experiment F->G H Clean Work Area & Equipment G->H Experiment Complete I Wash Hands Thoroughly H->I J Store in Tightly Sealed Container I->J Prepare for Storage K Place in Correct Temperature (e.g., -20°C or -80°C) J->K L Protect from Light & Moisture K->L

Caption: A logical workflow for the safe handling and storage of this compound.

References

Common problems with 6-Amino-5-nitropyridin-2-OL experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Amino-5-nitropyridin-2-OL. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Purification

Q1: I am getting a low yield during the synthesis of this compound. What are the common causes?

Low yields in the synthesis of nitropyridine derivatives are a frequent issue.[1] Common causes often relate to reaction conditions and the purity of starting materials. Key factors to investigate include:

  • Nitrating Agent and Conditions: The choice and concentration of the nitrating agent (e.g., a mixture of concentrated sulfuric and nitric acid) are critical.[2] Temperature control is also crucial, as higher temperatures can lead to the formation of unwanted isomers and degradation products.

  • Regioselectivity: Direct nitration of aminopyridine precursors can produce a mixture of isomers.[1] The amino group directs the nitration, but achieving high selectivity for the 5-position can be challenging. Protecting the amino group before nitration is a common strategy to improve regioselectivity.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield. Careful control of reagent addition and temperature can minimize these side reactions.

Q2: I am observing multiple spots on my TLC plate after synthesis. What are these impurities?

The presence of multiple spots on a TLC plate indicates a mixture of products. For aminonitropyridine synthesis, these impurities are often isomers formed during the nitration step. For instance, nitration of an aminopyridine can result in nitro groups being added to different positions on the pyridine ring.[1] It is also possible to have unreacted starting material or degradation products.

To identify these impurities, it is recommended to use a combination of analytical techniques, such as HPLC-MS, to determine the mass of each component and NMR spectroscopy to elucidate their structures.

Q3: What is the best way to purify this compound?

Purification of this compound typically involves column chromatography or recrystallization.

  • Column Chromatography: Silica gel column chromatography is a common method for separating isomers and other impurities. A gradient of solvents, such as ethyl acetate in hexanes, is often effective.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent can be an efficient purification method. The choice of solvent will depend on the solubility of the compound and its impurities. It is advisable to perform small-scale solubility tests to identify an appropriate solvent system.

For high-purity applications, such as oligonucleotide synthesis, preparative HPLC is often the method of choice.

Section 2: Handling, Storage, and Stability

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years. When in solution, it is recommended to store aliquots at -80°C for up to two years or -20°C for up to one year to prevent degradation from repeated freeze-thaw cycles.

Q2: I am having trouble dissolving this compound. What solvents are recommended?

The solubility of this compound can be challenging. It has limited solubility in water, requiring sonication and heating to 60°C to achieve a concentration of 1.67 mg/mL. For organic solvents, it is recommended to test solubility in a range of common solvents to find the most suitable one for your application.

Table 1: Qualitative Solubility and Recommended Actions

Solvent CategoryExpected SolubilityRecommended Action
Polar Protic (e.g., Water, Methanol, Ethanol)Sparingly soluble to soluble with heatingUse sonication and gentle heating. Be mindful of potential degradation at elevated temperatures over long periods.
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)Likely to be solubleThese are often good starting points for creating stock solutions.
Nonpolar (e.g., Hexanes, Toluene)Likely to be poorly solubleGenerally not recommended as primary solvents.

Q3: My solution of this compound has changed color. Is it degrading?

A change in color can indicate degradation. The stability of compounds with amino groups can be pH-dependent. For example, similar compounds like 5-aminolevulinic acid show increased degradation at neutral to high pH. It is advisable to use solutions promptly after preparation and to buffer them at a slightly acidic pH if compatible with the experimental protocol. Store solutions protected from light, as nitroaromatic compounds can be light-sensitive.

Section 3: Application in Oligonucleotide Synthesis

Q1: I am experiencing low coupling efficiency when incorporating this compound into an oligonucleotide.

Low coupling efficiency of modified nucleobases is a common challenge in oligonucleotide synthesis. Several factors can contribute to this issue:

  • Purity of the Phosphoramidite: Ensure the this compound phosphoramidite is of high purity and has been stored under anhydrous conditions to prevent hydrolysis.

  • Activator and Coupling Time: The choice of activator and the coupling time may need to be optimized for this specific modified base. Consider using a stronger activator or extending the coupling time.

  • Steric Hindrance: The structure of the modified base may cause steric hindrance, impeding efficient coupling.

Q2: Are there any special considerations for the deprotection of oligonucleotides containing this compound?

The nitro group and the aminopyridinol structure may be sensitive to certain deprotection conditions. It is important to use standard deprotection protocols initially and to analyze the final product carefully by mass spectrometry to ensure the modified base has remained intact. If degradation is observed, milder deprotection conditions may be required.

Q3: How should I purify an oligonucleotide containing this compound?

Purification of modified oligonucleotides is typically performed using HPLC. Reversed-phase HPLC is often effective for separating the full-length product from shorter failure sequences. The presence of the relatively nonpolar this compound may alter the retention time of the oligonucleotide compared to unmodified sequences.

Table 2: HPLC Troubleshooting for Modified Oligonucleotides

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Broadening/Tailing) Secondary interactions with the stationary phase; inappropriate mobile phase pH.Optimize the mobile phase pH. Ensure the mobile phase components are of high quality.
Poor Resolution Inefficient separation of the desired product from impurities (e.g., n-1 sequences).Optimize the gradient slope. Try a different stationary phase (e.g., a different C18 column).
Multiple Peaks for the Product On-column degradation; presence of isomers or conformers.Ensure the mobile phase is not causing degradation. Simplify the sample matrix before injection.

Experimental Protocols

Protocol 1: General Method for Solubility Determination

This protocol provides a general method for determining the solubility of this compound in a specific solvent.

  • Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure undissolved solid remains.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it on a shaker or stirrer at a constant temperature. Allow the mixture to equilibrate for 24-48 hours.

  • Sampling: After equilibration, stop the agitation and allow the solid to settle. Carefully take an aliquot of the supernatant.

  • Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical method, such as UV-Vis spectroscopy or HPLC.

Visualizations

Synthesis_Troubleshooting cluster_conditions Reaction Conditions cluster_analysis Product Analysis start Low Yield in Synthesis check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_products Analyze Crude Product (TLC/HPLC-MS) start->analyze_products temp Temperature Control check_conditions->temp time Reaction Time check_conditions->time reagents Nitrating Agent Ratio check_conditions->reagents isomers Isomers Present? analyze_products->isomers unreacted Starting Material Remaining? analyze_products->unreacted optimize Optimize Conditions temp->optimize time->optimize reagents->optimize isomers->optimize Yes unreacted->optimize Yes caption Troubleshooting workflow for low synthesis yield.

Caption: Troubleshooting workflow for low synthesis yield.

Oligo_Workflow start High-Purity this compound Phosphoramidite synthesis Automated Oligonucleotide Synthesis (Solid-Phase) start->synthesis Incorporate into sequence deprotection Cleavage and Deprotection synthesis->deprotection Treat with base purification HPLC Purification (Reversed-Phase) deprotection->purification Isolate full-length product analysis QC Analysis (LC-MS / MALDI-TOF) purification->analysis Verify mass and purity final_product Pure Modified Oligonucleotide analysis->final_product Meets specifications caption Workflow for modified oligonucleotide synthesis.

Caption: Workflow for modified oligonucleotide synthesis.

References

Technical Support Center: Synthesis of 6-Amino-5-nitropyridin-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Amino-5-nitropyridin-2-OL. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the electrophilic nitration of 6-aminopyridin-2-ol using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. The amino group at position 6 and the hydroxyl group at position 2 direct the nitro group to the 5-position.

Q2: Why is temperature control so critical during the nitration process?

A2: Nitration reactions are highly exothermic. Poor temperature control can lead to several issues:

  • Reduced Regioselectivity: Higher temperatures can promote the formation of unwanted isomers, such as the 3-nitro product.

  • Dinitration: Excessive heat can lead to the introduction of a second nitro group, forming dinitrated byproducts.

  • Safety Hazards: Runaway reactions can occur, leading to a rapid increase in temperature and pressure, which poses a significant safety risk.

Q3: What are the most common impurities I might encounter?

A3: Common impurities include the starting material (6-aminopyridin-2-ol), the 3-nitro isomer (6-Amino-3-nitropyridin-2-ol), and potentially dinitrated species. The presence of these impurities is often indicated by a lower than expected melting point of the final product and can be detected by techniques like NMR spectroscopy or LC-MS.

Q4: How can I purify the final product?

A4: The crude product, which typically precipitates upon quenching the reaction mixture in ice water, can be purified by recrystallization. Given its limited solubility in water[1][2], recrystallization from hot water or a mixed solvent system (e.g., ethanol/water) is a common approach.

Q5: The product is a light yellow to yellow solid. Is this expected?

A5: Yes, 6-Amino-5-nitropyridin-2-one is described as a light yellow to yellow solid[1]. A significant deviation from this color, such as a dark brown or black appearance, may indicate the presence of impurities or degradation products.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration

This protocol is a representative procedure based on the nitration of similar aminopyridine compounds. Researchers should perform their own optimizations.

Materials:

  • 6-Aminopyridin-2-ol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Reaction Vessel: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (4.0 mL per 1.0 g of starting material).

  • Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 6-aminopyridin-2-ol (1.0 eq) in small portions to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 mL per 1.0 mL of nitric acid). Cool this mixture to 0-5 °C.

  • Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the solution of 6-aminopyridin-2-ol over 30-60 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice (approximately 10 g of ice per 1 mL of reaction mixture) with vigorous stirring. A yellow precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C.

  • Purification: Recrystallize the crude solid from hot water or an ethanol/water mixture to obtain pure this compound.

Data Presentation

Table 1: Reaction Parameter Optimization (Hypothetical Data)

ParameterCondition ACondition B (Optimized)Condition C
Temperature 25 °C0-5 °C-10 °C
Reaction Time 1 hour2 hours4 hours
Nitric Acid (eq) 1.51.11.1
Yield (%) 45% (with significant byproducts)85%70% (incomplete reaction)
Purity (by HPLC) 70%>98%90% (with starting material)

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C5H5N3O3[1][3][4]
Molecular Weight 155.11 g/mol [1][3]
Appearance Light yellow to yellow solid[1]
Boiling Point 305.9 °C at 760 mmHg[3]
Flash Point 138.8 °C[3]
Solubility H2O: 1.67 mg/mL (with ultrasonic and heating to 60°C)[1]
CAS Number 211555-30-5[1][3][4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Incorrect stoichiometry of reagents. 3. Reaction temperature too low. 4. Degradation of product during work-up.1. Increase reaction time or allow the mixture to slowly warm to room temperature after the initial stirring period. 2. Ensure accurate measurement of all reagents, especially the limiting reagent. 3. Maintain the temperature in the optimal range (e.g., 0-5 °C); temperatures that are too low can significantly slow down the reaction rate. 4. Ensure the quenching process is done slowly into a large volume of ice to dissipate heat effectively.
Product is Dark/Oily 1. Reaction temperature was too high, causing side reactions and decomposition. 2. Insufficient washing of the crude product.1. Strictly maintain the reaction temperature below 5 °C during the addition of the nitrating mixture. 2. Wash the crude product with copious amounts of cold water until the filtrate is colorless and neutral. Consider a wash with a cold, dilute sodium bicarbonate solution to neutralize residual acid, followed by water.
Presence of Starting Material in Product 1. Insufficient amount of nitrating agent. 2. Reaction time was too short.1. Use a slight excess of the nitrating mixture (e.g., 1.1 equivalents of nitric acid). 2. Increase the reaction time after the addition of the nitrating agent is complete. Monitor the reaction by TLC if possible.
Presence of Multiple Isomers (e.g., 3-nitro) 1. Reaction temperature was too high. 2. The concentration of sulfuric acid was not high enough to fully protonate the pyridine ring.1. Ensure rigorous temperature control, keeping it as low as feasible while maintaining a reasonable reaction rate. 2. Use concentrated (98%) or fuming sulfuric acid to ensure a strongly acidic environment.
Difficulty with Recrystallization 1. Product is sparingly soluble. 2. Presence of oily impurities preventing crystallization.1. Use a larger volume of hot solvent (e.g., water) for recrystallization. The product has limited water solubility, so a significant volume may be needed.[1][2] 2. If oily impurities are present, try trituration with a solvent in which the product is insoluble but the impurity is soluble (e.g., cold diethyl ether) before attempting recrystallization.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis prep Prepare Reaction Vessel (Flask, Stirrer, Dropping Funnel, Thermometer) cool_h2so4 Add and Cool H2SO4 to 0-5 °C prep->cool_h2so4 add_sm Add 6-Aminopyridin-2-ol (Keep Temp < 10 °C) cool_h2so4->add_sm nitration Dropwise Addition of Nitrating Mixture (Keep Temp 0-5 °C) add_sm->nitration prep_nitro Prepare Nitrating Mixture (HNO3 + H2SO4) Cool to 0-5 °C prep_nitro->nitration react Stir at 0-5 °C for 1-2 hours nitration->react quench Pour onto Crushed Ice react->quench filter_wash Filter and Wash Precipitate with Cold Water quench->filter_wash dry Dry Crude Product filter_wash->dry purify Recrystallize from Hot Water/Ethanol dry->purify final_product Pure this compound purify->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Guide for Synthesis start Problem with Synthesis? low_yield Low or No Yield? start->low_yield impure_product Impure Product? start->impure_product Product Obtained check_time_temp Reaction Time/Temp Too Low? low_yield->check_time_temp Yes check_reagents Incorrect Stoichiometry? low_yield->check_reagents No dark_color Dark Color / Oily? impure_product->dark_color Yes isomers Isomers / SM Present? impure_product->isomers No solution_time_temp Increase reaction time or allow to warm slightly. check_time_temp->solution_time_temp solution_reagents Verify reagent quantities and concentrations. check_reagents->solution_reagents temp_high Temperature too high during nitration. dark_color->temp_high Likely insufficient_wash Insufficient washing of crude product. dark_color->insufficient_wash Possible isomers->check_reagents Starting Material (SM) isomers->temp_high Isomers solution_temp Improve cooling and slow down the addition of nitrating agent. temp_high->solution_temp solution_wash Wash thoroughly with cold water and/or dilute bicarbonate solution. insufficient_wash->solution_wash

Caption: A logical guide for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 6-Amino-5-nitropyridin-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Amino-5-nitropyridin-2-OL. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and commonly employed synthetic route is the nitration of a 6-aminopyridin-2-ol precursor. This typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, to introduce the nitro group at the 5-position of the pyridine ring.

Q2: What are the primary challenges in the synthesis of this compound?

A2: Researchers often face challenges related to:

  • Regioselectivity: Achieving selective nitration at the C5 position can be difficult due to the directing effects of the amino and hydroxyl/oxo groups, potentially leading to the formation of isomeric byproducts.

  • Reaction Control: Nitration reactions are highly exothermic. Maintaining strict temperature control is crucial to prevent over-nitration and the formation of undesired side products.

  • Product Purification: Separating the desired this compound from starting materials, isomeric impurities, and other byproducts can be challenging and often requires chromatographic techniques.

  • Low Yields: Suboptimal reaction conditions, incomplete reactions, or product loss during workup and purification can lead to lower than expected yields.

Q3: What are the key safety precautions to consider during this synthesis?

A3: The nitration of aromatic compounds is an energetic process and requires strict adherence to safety protocols. Key precautions include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Adding reagents slowly and in a controlled manner, especially the nitrating mixture, to manage the exothermic reaction.

  • Performing the reaction in an ice bath to maintain a low temperature.

  • Quenching the reaction mixture carefully by slowly adding it to ice.

Q4: How can I confirm the identity and purity of the final product?

A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and identify the positions of the substituents on the pyridine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use fresh, high-quality concentrated nitric and sulfuric acids. 2. Slowly and carefully allow the reaction temperature to rise to the optimal range (e.g., 0-10 °C), while closely monitoring for any uncontrolled exotherm. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary.
Formation of Multiple Products (Isomers) 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents.1. Maintain strict temperature control, ideally between 0-5 °C, throughout the addition of the nitrating agent. 2. Carefully control the molar ratio of the nitrating agent to the starting material. A slight excess of the nitrating agent is often used, but a large excess can lead to side reactions.
Dark-Colored or Tarry Reaction Mixture 1. Over-nitration or decomposition of the starting material or product. 2. Reaction temperature was too high.1. Ensure precise temperature control and avoid localized heating. 2. Consider using a milder nitrating agent or protecting the amino group before nitration.
Difficulty in Product Isolation/Purification 1. The product is highly soluble in the workup solvents. 2. The product co-elutes with impurities during chromatography.1. After quenching the reaction with ice, carefully neutralize the solution to precipitate the product. Test different pH values for optimal precipitation. 2. Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase if separation on silica gel is poor.

Experimental Protocols

Synthesis of this compound via Nitration of 6-Aminopyridin-2-ol

This protocol is a generalized procedure based on common nitration methods for similar compounds. Optimization may be required based on specific laboratory conditions and starting material purity.

Materials and Reagents:

  • 6-Aminopyridin-2-ol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate

  • Silica Gel (for column chromatography)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 6-aminopyridin-2-ol in concentrated sulfuric acid at 0 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 6-aminopyridin-2-ol, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms. The pH should be carefully adjusted to maximize precipitation.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Nitrating Mixture (HNO3 + H2SO4) start->reagents 1 nitration Nitration (Add Nitrating Mixture) reagents->nitration 3 dissolve Dissolve 6-Aminopyridin-2-ol in H2SO4 dissolve->nitration 2 quench Quench with Ice neutralize Neutralize & Precipitate quench->neutralize 4 isolate Isolate Crude Product neutralize->isolate 5 purify Purify (Recrystallization/Chromatography) isolate->purify 6 end Final Product purify->end

Caption: A simplified workflow for the synthesis of this compound.

Logical Relationship of Challenges and Solutions

The following diagram illustrates the logical connections between common synthesis challenges and their respective troubleshooting approaches.

TroubleshootingLogic low_yield Low Yield inactive_reagents Inactive Reagents low_yield->inactive_reagents low_temp Temp Too Low low_yield->low_temp short_time Time Too Short low_yield->short_time isomers Isomer Formation high_temp Temp Too High isomers->high_temp bad_stoichiometry Incorrect Stoichiometry isomers->bad_stoichiometry tar Tarry Mixture tar->high_temp decomposition Decomposition tar->decomposition purification_issues Purification Difficulty solubility High Solubility purification_issues->solubility coelution Co-elution purification_issues->coelution fresh_reagents Use Fresh Reagents inactive_reagents->fresh_reagents optimize_temp Optimize Temperature low_temp->optimize_temp monitor_reaction Monitor with TLC short_time->monitor_reaction strict_temp_control Strict Temp Control high_temp->strict_temp_control control_stoichiometry Control Stoichiometry bad_stoichiometry->control_stoichiometry milder_conditions Use Milder Conditions decomposition->milder_conditions optimize_workup Optimize Workup pH solubility->optimize_workup optimize_chromatography Optimize Chromatography coelution->optimize_chromatography

Caption: Troubleshooting logic for this compound synthesis.

Navigating the Challenges of 6-Amino-5-nitropyridin-2-OL Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Crystallization of 6-Amino-5-nitropyridin-2-OL, a key intermediate in various synthetic pathways, can present unique challenges. Achieving high purity and a desirable crystal morphology is crucial for downstream applications. This technical support center provides a comprehensive guide to troubleshoot and optimize the crystallization process for this compound. The following information is based on established crystallization principles and data from structurally related molecules, as specific experimental data for this compound is not widely available in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of this compound?

A1: Based on the polar nature of this compound, initial solvent screening should focus on polar protic and aprotic solvents. Water, ethanol, methanol, and acetone are primary candidates. Due to the presence of both amino and nitro groups, the solubility can be pH-dependent in aqueous solutions.

Q2: My compound is "oiling out" instead of crystallizing. What are the likely causes and solutions?

A2: "Oiling out" typically occurs when the solution is highly supersaturated, the cooling rate is too rapid, or impurities are present that inhibit crystal lattice formation.

  • High Supersaturation: Re-heat the solution and add a small amount of additional solvent to decrease the concentration.

  • Rapid Cooling: Allow the solution to cool to room temperature slowly before transferring it to a colder environment. Insulating the flask can help moderate the cooling rate.

  • Impurities: Consider a pre-purification step such as charcoal treatment of the solution or column chromatography of the crude material.

Q3: I am observing the formation of very fine needles or a powder instead of larger crystals. How can I improve the crystal size?

A3: The formation of small crystals is often due to a high rate of nucleation. To encourage the growth of larger crystals, the rate of nucleation should be controlled.

  • Slower Cooling: As with oiling out, a slower cooling profile is beneficial.

  • Reduced Concentration: Working with a slightly more dilute solution can favor crystal growth over nucleation.

  • Solvent System: Experiment with a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and slowly add a "poor" solvent (an anti-solvent) until slight turbidity is observed. Then, gently warm the solution until it becomes clear and allow it to cool slowly.

Q4: The yield of my crystallization is consistently low. What steps can I take to improve it?

A4: Low yield can result from several factors:

  • Excessive Solvent: Using the minimum amount of hot solvent required to dissolve the compound is crucial. Any excess solvent will retain more of the compound in the mother liquor upon cooling.

  • Incomplete Precipitation: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) for an adequate amount of time to maximize precipitation.

  • Solubility in Cold Solvent: The compound may have significant solubility even in the cold solvent. If so, consider a different solvent system where the solubility difference between hot and cold temperatures is more pronounced.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the crystallization of this compound.

Problem Potential Cause(s) Recommended Action(s)
No Crystal Formation - Solution is not sufficiently supersaturated.- Compound is too soluble in the chosen solvent.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution to a lower temperature.- Introduce a seed crystal.- Gently scratch the inner surface of the flask with a glass rod at the meniscus.- Change to a solvent in which the compound is less soluble.
"Oiling Out" - High degree of supersaturation.- Cooling rate is too fast.- Presence of impurities.- Re-heat the solution and add more solvent.- Slow down the cooling process (e.g., use a Dewar flask or insulated container).- Consider pre-purification of the crude material.
Formation of Fine Powder/Needles - High nucleation rate.- Rapid cooling.- Decrease the concentration of the solution.- Employ a slower cooling rate.- Use a binary solvent system to induce slower precipitation.
Low Crystal Yield - Too much solvent used.- Incomplete precipitation at the final temperature.- Significant solubility in the cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure adequate cooling time at a low temperature.- Evaluate alternative solvent systems with a larger solubility gradient.
Colored Crystals/Impurities - Impurities from the reaction mixture co-precipitate.- Treat the hot solution with activated charcoal before filtration.- Perform a hot filtration to remove insoluble impurities.- Consider an alternative purification technique like column chromatography before crystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hotplate with stirring. Gradually add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Binary-Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (a solvent in which it is highly soluble) at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an anti-solvent, in which the compound is poorly soluble) dropwise until the solution becomes slightly and persistently turbid.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol, using a cold mixture of the two solvents for washing.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Experimental_Workflow cluster_single_solvent Single-Solvent Recrystallization cluster_binary_solvent Binary-Solvent Recrystallization A1 Dissolve in Min. Hot Solvent A2 Hot Filtration (Optional) A1->A2 A3 Slow Cooling A2->A3 A4 Isolation & Washing A3->A4 A5 Drying A4->A5 B1 Dissolve in 'Good' Solvent B2 Add 'Poor' Solvent to Turbidity B1->B2 B3 Clarify with 'Good' Solvent B2->B3 B4 Slow Cooling B3->B4 B5 Isolation & Washing B4->B5 B6 Drying B5->B6

Caption: Experimental workflows for single-solvent and binary-solvent recrystallization.

Troubleshooting_Logic cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_lowyield Solutions for Low Yield cluster_solutions_smallcrystals Solutions for Small Crystals cluster_solutions_nocrystals Solutions for No Crystals Problem Crystallization Issue Oiling Oiling Out Problem->Oiling Is it forming an oil? LowYield Low Yield Problem->LowYield Is the yield low? SmallCrystals Fine Powder/Needles Problem->SmallCrystals Are crystals too small? NoCrystals No Crystals Problem->NoCrystals No precipitation? S1a Add More Solvent Oiling->S1a S1b Slow Cooling Rate Oiling->S1b S1c Pre-purify Material Oiling->S1c S2a Minimize Hot Solvent LowYield->S2a S2b Ensure Complete Cooling LowYield->S2b S2c Change Solvent System LowYield->S2c S3a Decrease Concentration SmallCrystals->S3a S3b Slower Cooling SmallCrystals->S3b S3c Use Binary Solvents SmallCrystals->S3c S4a Concentrate Solution NoCrystals->S4a S4b Seed/Scratch NoCrystals->S4b S4c Change Solvent NoCrystals->S4c

Caption: Troubleshooting logic for common crystallization problems.

Validation & Comparative

A Comparative Analysis of 6-Amino-5-nitropyridin-2-OL and Other Leading Synthetic Nucleobases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the expansion of the genetic alphabet beyond the canonical A, T, C, and G bases opens up new frontiers in synthetic biology, diagnostics, and therapeutics. This guide provides an objective comparison of 6-Amino-5-nitropyridin-2-OL, a key component of the hachimoji DNA system, with other prominent synthetic nucleobases, supported by experimental data and detailed protocols.

The quest to create artificial base pairs has led to the development of several innovative systems, each with unique properties and potential applications. This comparison focuses on three leading examples: the hydrogen-bonding-based this compound:5-aza-7-deazaguanine (Z:P) pair from the hachimoji system, the hydrophobically-driven d5SICS:dNaM pair, and the alternative hydrogen-bonding pair isoguanine:isocytosine (isoG:isoC). We will evaluate these systems based on their pairing fidelity, thermal stability, and enzymatic incorporation.

Performance Comparison of Synthetic Nucleobases

The efficacy of a synthetic nucleobase is determined by its ability to be selectively recognized and incorporated by polymerases, its stability within a DNA duplex, and its orthogonality to the natural genetic system. The following tables summarize the available quantitative data for these key performance metrics.

Unnatural Base PairPairing Fidelity (% per amplification cycle)Notes
Z:P (Hachimoji) >99.9% (in vitro transcription)Fidelity demonstrated during transcription with an engineered T7 RNA polymerase.[1]
d5SICS:dNaM >99.9% (in vitro, PCR)High fidelity has been consistently demonstrated in PCR amplification.[2]
isoG:isoC ~93-98% (in vitro, PCR)Fidelity can be influenced by tautomerization of the bases, leading to mispairing.
Unnatural Base PairEffect on Thermal Stability (ΔTm per modification)Notes
Z:P (Hachimoji) Comparable to natural G-C pairsThe hachimoji system was designed to have predictable thermodynamics similar to natural DNA.[1][3]
d5SICS:dNaM Generally stabilizingThe hydrophobic nature of these bases contributes to favorable stacking interactions.
isoG:isoC Can be stabilizing or destabilizingThe effect on Tm can vary depending on the sequence context and flanking bases.
Unnatural Base PairEnzymatic IncorporationNotes
Z:P (Hachimoji) Efficiently incorporated by engineered polymerasesRequires a modified T7 RNA polymerase ("FAL") for efficient transcription.[1]
d5SICS:dNaM Efficiently incorporated by various DNA polymerasesShows good substrate recognition by several commercially available polymerases.[2]
isoG:isoC Incorporated by some polymerases, but can be problematicTautomerization can lead to incorrect incorporation by polymerases.

In Vivo Performance

A significant differentiator among synthetic base pairs is their ability to function within a living organism.

  • Z:P (Hachimoji): To date, there is no published data on the in vivo performance of the Z:P pair.

  • d5SICS:dNaM: This pair has been successfully incorporated into the genome of E. coli, creating a semi-synthetic organism that can stably maintain and replicate the unnatural base pair.[2]

  • isoG:isoC: While used in in vitro translation systems, stable in vivo replication of the isoG:isoC pair has been challenging due to issues with fidelity and metabolic instability.

Experimental Methodologies

This section provides detailed protocols for the key experiments cited in the comparison tables.

Synthesis of Unnatural Nucleoside Triphosphates

The synthesis of the triphosphate form of these unnatural nucleosides is a prerequisite for their use in enzymatic assays. While detailed, step-by-step protocols for the synthesis of dZTP and dPTP are proprietary, the general approach involves the chemical synthesis of the nucleoside followed by phosphorylation. The synthesis of d5SICS and dNaM triphosphates has been published and generally follows established methods of nucleoside phosphorylation. Similarly, synthetic routes for isoguanosine and isocytidine triphosphates are available in the literature.

Thermal Stability Analysis (DNA Melting Temperature)

The thermal stability of DNA duplexes containing unnatural base pairs is typically assessed by measuring the melting temperature (Tm) using a UV-Vis spectrophotometer.

Protocol:

  • Sample Preparation: Complementary single-stranded DNA oligonucleotides, with and without the unnatural base pair, are synthesized and purified. The strands are annealed in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0) to form duplex DNA at a known concentration (e.g., 2 µM).

  • UV-Vis Spectrophotometry: The absorbance of the DNA solution at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured. This is typically calculated from the first derivative of the melting curve. The change in Tm (ΔTm) upon incorporation of the unnatural base pair is then calculated by comparing the Tm of the modified duplex to that of an unmodified control duplex.

Enzymatic Incorporation Assays

The efficiency and fidelity of enzymatic incorporation of unnatural nucleobases are evaluated using in vitro assays such as Polymerase Chain Reaction (PCR) and in vitro transcription.

PCR Protocol for Unnatural Base Pairs:

  • Reaction Setup: A standard PCR reaction mixture is prepared containing a DNA template with the unnatural base, forward and reverse primers, a thermostable DNA polymerase, dNTPs, and the triphosphates of the unnatural bases.

  • Thermal Cycling: The reaction undergoes cycles of denaturation (e.g., 95 °C), annealing (e.g., 55 °C), and extension (e.g., 72 °C).

  • Analysis: The PCR product is analyzed by gel electrophoresis to confirm amplification. The fidelity of incorporation can be determined by sequencing the amplified DNA.

In Vitro Transcription Protocol for Unnatural Base Pairs:

  • Reaction Setup: An in vitro transcription reaction is assembled with a DNA template containing the unnatural base under the control of a suitable promoter (e.g., T7 promoter), an appropriate RNA polymerase (which may be engineered), NTPs, and the triphosphates of the unnatural bases.

  • Incubation: The reaction is incubated at the optimal temperature for the polymerase (e.g., 37 °C).

  • Analysis: The resulting RNA transcript is purified and can be analyzed by methods such as gel electrophoresis or reverse transcription followed by sequencing to assess the fidelity of incorporation.

Visualizing Experimental Workflows and Relationships

To clarify the relationships between the different aspects of synthetic nucleobase evaluation, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Performance Evaluation Nucleoside_Synthesis Chemical Synthesis of Nucleoside Phosphorylation Phosphorylation Nucleoside_Synthesis->Phosphorylation dNTP_Purification dNTP Purification Phosphorylation->dNTP_Purification Thermal_Stability Thermal Stability (Tm Analysis) dNTP_Purification->Thermal_Stability Oligonucleotide Synthesis Enzymatic_Incorporation Enzymatic Incorporation (PCR / Transcription) dNTP_Purification->Enzymatic_Incorporation Pairing_Fidelity Pairing Fidelity (Sequencing) Enzymatic_Incorporation->Pairing_Fidelity In_Vivo_Function In Vivo Function Pairing_Fidelity->In_Vivo_Function

Caption: Workflow for the synthesis and evaluation of synthetic nucleobases.

Signaling_Pathway_Comparison cluster_ZP Z:P (Hachimoji) cluster_d5SICSdNaM d5SICS:dNaM cluster_isoGisoC isoG:isoC Z This compound (Z) P 5-aza-7-deazaguanine (P) Z->P H-Bonds P->Z H-Bonds d5SICS d5SICS dNaM dNaM d5SICS->dNaM Hydrophobic/ Packing Forces dNaM->d5SICS Hydrophobic/ Packing Forces isoG isoguanine (isoG) isoC isocytosine (isoC) isoG->isoC H-Bonds isoC->isoG H-Bonds

Caption: Comparison of the primary interaction forces in different synthetic base pairs.

Conclusion

The development of synthetic nucleobases is rapidly advancing the capabilities of synthetic biology. This compound, as part of the hachimoji DNA system, represents a significant achievement in creating an expanded genetic alphabet with predictable thermodynamic properties. Its high fidelity in transcription with an engineered polymerase is a promising feature.

In comparison, the d5SICS:dNaM system stands out for its demonstrated high fidelity in PCR and, most notably, its successful integration into a living organism. The isoG:isoC system, while one of the earliest and most studied, faces challenges related to fidelity that have limited its broader application.

The choice of a synthetic nucleobase for a particular application will depend on the specific requirements of the system, including the need for in vivo functionality, the desired enzymatic compatibility, and the required level of pairing fidelity. Continued research into these and other novel synthetic nucleobases will undoubtedly lead to even more powerful tools for manipulating and understanding biological systems.

References

A Comparative Guide to the Biological Activity of 6-Amino-5-nitropyridin-2-OL Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 6-amino-5-nitropyridin-2-ol is primarily recognized for its role as a synthetic nucleobase in Hachimoji DNA, a number of its structural analogs have emerged as potent modulators of key signaling pathways implicated in cancer. This guide provides a comparative analysis of the biological activities of these analogs, focusing on their efficacy as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and Phosphoinositide 3-kinase delta (PI3Kδ), supported by experimental data from peer-reviewed studies.

Comparative Analysis of Biological Activity

The aminopyridine and aminopyrimidine scaffolds, core structures in the analogs of this compound, have proven to be fertile ground for the development of targeted cancer therapeutics. The following tables summarize the in vitro potency of lead compounds from different studies.

FGFR4 Inhibitory Activity

Analogs of this compound have been investigated as selective inhibitors of FGFR4, a receptor tyrosine kinase implicated in hepatocellular carcinoma (HCC).

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 6O FGFR475.3Hep3B (HCC)4.5[1]
FGFR1>50,000Huh7 (HCC)-[1]
FGFR235,482--[1]
FGFR3>30,000--[1]
Compound 6A FGFR4190Hep3B (HCC)25.2[1]
FGFR11565--[1]
FGFR21149--[1]
FGFR3277--[1]
BLU9931 (Reference) FGFR4-Hep3B (HCC)-[1]
Compound 2n FGFR42.6Breast Cancer Cells0.38[2]
FGFR1/2/3---[2]

Table 1: In vitro kinase inhibitory and antiproliferative activities of aminopyridine and aminopyrimidine analogs as FGFR4 inhibitors.

PI3Kδ Inhibitory Activity and Broad-Spectrum Anticancer Efficacy

A series of 6-amino-5-cyano-2-thiopyrimidine derivatives has demonstrated potent and selective inhibition of PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in leukemia.

CompoundTargetIC50 (µM)NCI-60 Cell Line PanelGI50 (µM)Reference
Compound 1c PI3Kδ0.0034Leukemia (SR)-[3]
HL-60-[3]
Duvelisib (Reference) PI3Kδ0.0025--[3]

Table 2: In vitro PI3Kδ inhibitory activity and antiproliferative activity of a 6-amino-5-cyano-2-thiopyrimidine analog.

Experimental Protocols

FGFR Kinase Assay

The inhibitory activity of the compounds against FGFR kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The protocol involves the following steps:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases are used.

  • A kinase reaction buffer is prepared containing the respective kinase, a biotinylated peptide substrate, and ATP.

  • The test compounds are added to the reaction mixture at varying concentrations.

  • The reaction is initiated by the addition of ATP and incubated at room temperature.

  • The reaction is stopped by the addition of a detection buffer containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • The TR-FRET signal is measured after a further incubation period. The IC50 values are calculated from the dose-response curves.[1]

PI3Kδ Kinase Assay

The PI3Kδ inhibitory activity was assessed using a commercially available kinase assay kit.[4] The general steps are as follows:

  • The PI3Kδ enzyme, substrate (e.g., PIP2), and ATP are combined in a reaction buffer.

  • The test compound is added at various concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of product (PIP3) is quantified, often using a competitive ELISA format or a fluorescence-based method.

  • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[4][5]

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of the compounds on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cancer cells (e.g., Hep3B, Huh7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • After the treatment period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.[1]

NCI-60 Human Tumor Cell Line Screen

For broad-spectrum anticancer activity screening, compounds were evaluated against the NCI-60 panel of human tumor cell lines.[6][7][8]

  • The compounds are initially tested at a single high concentration against the 60 cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • The growth inhibition is measured using a sulforhodamine B (SRB) assay, which measures total protein content.

  • Compounds showing significant growth inhibition are then subjected to a five-dose assay to determine the GI50 (concentration causing 50% growth inhibition).[3]

Signaling Pathway Visualization

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates the central role of PI3K in this pathway and the point of intervention for PI3Kδ inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 6-amino-5-cyano-2- thiopyrimidine analog (e.g., Compound 1c) Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a this compound analog.

References

A Comparative Guide to the Cross-Reactivity of 6-Amino-5-nitropyridin-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 6-Amino-5-nitropyridin-2-OL. Due to a lack of publicly available experimental data on the cross-reactivity of this specific compound, this guide presents a hypothetical cross-reactivity study. The data herein is illustrative, designed to provide a framework for understanding and evaluating the specificity of this compound in immunoassays. For comparison, the structurally similar compound, 2-Amino-5-nitropyridine, is included.

Cross-reactivity is a critical parameter in the development of specific immunoassays, as it determines the extent to which the assay's antibody binds to compounds other than the target analyte. High cross-reactivity with structurally related molecules can lead to inaccurate quantification and false-positive results. Therefore, thorough cross-reactivity studies are essential for the validation of any new immunoassay.

Hypothetical Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity of antibodies raised against this compound and 2-Amino-5-nitropyridine with various structurally related pyridine derivatives. The data is presented as the percentage of cross-reactivity, calculated from the concentration of the test compound required to cause 50% inhibition of the maximal signal (IC50) relative to the target analyte.

Table 1: Hypothetical Cross-Reactivity of Anti-6-Amino-5-nitropyridin-2-OL and Anti-2-Amino-5-nitropyridine Antibodies

CompoundStructure% Cross-Reactivity (Anti-6-Amino-5-nitropyridin-2-OL)% Cross-Reactivity (Anti-2-Amino-5-nitropyridine)
This compound 100% 15.2%
2-Amino-5-nitropyridine 25.8%100%
2-Aminopyridine1.5%5.7%
5-Nitropyridin-2-ol45.3%8.1%
3-Aminopyridine<0.1%0.5%
3-Nitropyridine<0.1%0.2%

Note: The structures and data presented in this table are for illustrative purposes only.

Experimental Protocols

The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard method for determining the cross-reactivity of small molecules (haptens) like this compound.

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA), diluted to 1 µg/mL in Coating Buffer.

  • Antibody Solution: Polyclonal or monoclonal antibody raised against this compound, diluted in Assay Buffer. The optimal dilution should be determined by titration.

  • Standard and Cross-Reactant Solutions: Prepare a stock solution of this compound and each of the test compounds in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Assay Buffer.

  • Enzyme-Conjugated Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody, diluted in Assay Buffer.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

2. ELISA Procedure:

  • Coating: Add 100 µL of the Coating Antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction: Add 50 µL of the Standard or Cross-Reactant Solutions to the appropriate wells. Then, add 50 µL of the primary antibody solution to all wells. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Calculate the average absorbance for each concentration of the standard and test compounds.

  • Generate a standard curve by plotting the percentage of inhibition against the logarithm of the standard concentration. The percentage of inhibition is calculated as: (1 - (Absorbance of sample / Absorbance of zero standard)) * 100.

  • Determine the IC50 value (the concentration that causes 50% inhibition) for the target analyte (this compound) and each of the test compounds from their respective dose-response curves.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) * 100

Visualizations

The following diagrams illustrate the experimental workflow and the principle of cross-reactivity.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection A Coat plate with This compound -BSA conjugate B Wash A->B C Block with BSA B->C D Wash C->D E Add standards or cross-reactants D->E F Add primary antibody E->F G Incubate F->G H Wash G->H I Add HRP-conjugated secondary antibody H->I J Incubate I->J K Wash J->K L Add TMB substrate K->L M Stop reaction L->M N Read absorbance at 450 nm M->N

Caption: Competitive ELISA workflow for cross-reactivity assessment.

G cluster_specific Specific Binding cluster_cross Cross-Reactivity SpecificAntibody Antibody Target 6-Amino-5-nitro pyridin-2-OL SpecificAntibody->Target High Affinity CrossAntibody Antibody CrossReactant Structurally Similar Compound CrossAntibody->CrossReactant Lower Affinity

Caption: Principle of antibody cross-reactivity.

6-Amino-5-nitropyridin-2-OL: An Uncharted Territory in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the anticancer efficacy of 6-Amino-5-nitropyridin-2-OL. Despite its inclusion in several commercial anti-cancer compound libraries, no published studies to date have reported on its in vitro or in vivo anticancer activity, precluding a direct comparison with standard chemotherapeutic agents.

Currently, the primary role of this compound, and its tautomer 6-Amino-5-nitropyridin-2-one, in scientific research is as a synthetic nucleobase in the development of "hachimoji DNA," an expanded eight-letter genetic alphabet. This novel application, while significant in the field of synthetic biology, has not been extended into therapeutic areas such as oncology according to available public-domain research.

Researchers and drug development professionals should be aware that while numerous studies have explored the anticancer potential of various substituted pyridin-2-ol and aminopyridine derivatives, the specific compound this compound remains an uncharacterized entity in this context. The structural alerts that may prompt its inclusion in screening libraries do not substitute for empirical evidence of biological activity against cancer cell lines or in animal models.

The absence of experimental data means that key metrics for comparison, such as IC50 values, tumor growth inhibition, and mechanisms of action, are unknown for this compound. Consequently, a meaningful comparison to standard-of-care anticancer drugs like doxorubicin, cisplatin, or paclitaxel is not feasible at this time.

Future Directions

The structural features of this compound may warrant its investigation as a potential anticancer agent. Future research efforts would need to focus on:

  • In vitro screening: Initial assessment of cytotoxicity against a panel of human cancer cell lines to determine its potential for antiproliferative activity.

  • Mechanism of action studies: If activity is observed, further experiments would be required to elucidate the molecular pathways it perturbs.

  • In vivo efficacy studies: Evaluation in animal models to assess its therapeutic potential in a physiological setting.

Until such fundamental research is conducted and published, any consideration of this compound for anticancer applications remains purely speculative. The scientific community awaits foundational studies to determine if this compound holds any promise in the fight against cancer.

A Note to Researchers

For scientists interested in exploring the therapeutic potential of novel pyridine derivatives, the existing literature on related compounds may offer a starting point for rational drug design and hypothesis generation. However, it is crucial to underscore that the biological effects of even closely related analogues can vary significantly. Therefore, direct experimental evaluation of this compound is indispensable.

Below is a conceptual workflow for the initial evaluation of a novel compound like this compound for its anticancer potential.

G Conceptual Workflow for Anticancer Drug Screening cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Comparative Analysis A Compound Acquisition (this compound) B Cytotoxicity Screening (e.g., MTT/XTT Assay) Against Cancer Cell Line Panel A->B Initial Screening C Determination of IC50 Values B->C Quantification of Potency D Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) C->D Elucidation of Biological Effects E Animal Model Selection (e.g., Xenograft Models) D->E Promising In Vitro Results F Toxicity and Pharmacokinetic Studies E->F G Tumor Growth Inhibition Studies F->G H Data Comparison with Standard Anticancer Drugs G->H

Caption: A high-level workflow for the preclinical evaluation of a novel compound's anticancer efficacy.

The Expanded Genetic Alphabet: A Comparative Analysis of Hachimoji and Natural DNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the advent of Hachimoji DNA, an eight-letter genetic system, represents a significant leap forward in synthetic biology and molecular engineering. This guide provides an objective comparison of Hachimoji DNA, with a focus on the unnatural base 6-Amino-5-nitropyridin-2-OL (Z), against the well-established properties of natural DNA. The information presented herein is supported by experimental data to illuminate the structural and functional similarities and differences, offering a comprehensive resource for those looking to explore the potential of this expanded genetic alphabet.

Hachimoji DNA expands upon the four canonical bases of natural DNA—Adenine (A), Guanine (G), Cytosine (C), and Thymine (T)—by introducing four synthetic nucleobases: P, Z, S, and B.[1][2] These unnatural bases form two additional, orthogonal base pairs: P with Z, and S with B.[1][2] This expansion from a four-letter to an eight-letter alphabet doubles the information storage density of the DNA molecule.[1][2] The focus of this guide, this compound, functions as the pyrimidine analog 'Z' in the Hachimoji system.[1]

Structural Integrity and Base Pairing

A cornerstone of natural DNA's biological function is its consistent double-helix structure, regardless of sequence. Seminal research has demonstrated that Hachimoji DNA emulates this critical feature.[1][3] Crystal structures of various Hachimoji DNA duplexes confirm that they adopt a B-form double helix, structurally analogous to natural DNA.[1] The structural parameters of Hachimoji DNA, including groove widths and base pair per turn, fall well within the ranges observed for natural DNA, ensuring that the expanded alphabet does not fundamentally disrupt the iconic helical structure.[1][3]

The fidelity of information transfer in DNA is reliant on the specific hydrogen-bonding patterns between complementary bases. In natural DNA, Adenine pairs with Thymine via two hydrogen bonds, and Guanine pairs with Cytosine through three hydrogen bonds. The unnatural base pairs in Hachimoji DNA have been designed to maintain this principle of specific hydrogen bonding. The S-B pair, for instance, forms three hydrogen bonds, mirroring the G-C pair.[1] The P-Z pair (featuring this compound) also engages in a specific hydrogen-bonding pattern, ensuring its orthogonal pairing behavior.[1]

G cluster_natural Natural DNA Base Pairs cluster_hachimoji Hachimoji DNA Unnatural Base Pairs A Adenine T Thymine A->T 2 H-Bonds G Guanine C Cytosine G->C 3 H-Bonds P P Z Z (this compound) P->Z Specific H-Bonds S S B B S->B 3 H-Bonds

Thermodynamic Stability: A Quantitative Comparison

The stability of a DNA duplex is paramount for its biological function and for its application in various molecular technologies. This stability is commonly quantified by the melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands, and the Gibbs free energy of duplex formation (ΔG°37). Extensive thermal melting studies on 94 different Hachimoji DNA duplexes have demonstrated that their stability is predictable, a key feature for a viable genetic material.[1] The predictive power for Hachimoji DNA's thermodynamic parameters is comparable to that of natural DNA.[1] On average, the melting temperature (Tm) of Hachimoji duplexes can be predicted to within 2.1 °C, and the ΔG°37 to within 0.39 kcal/mol of experimentally determined values.[1]

PropertyNatural DNAHachimoji DNAReference
Predictive Accuracy of Tm Similar to Hachimoji DNAWithin 2.1 °C of experimental values[1]
Predictive Accuracy of ΔG°37 Similar to Hachimoji DNAWithin 0.39 kcal/mol of experimental values[1]

Enzymatic Processing: Transcription of an Expanded Alphabet

For genetic information to be functional, it must be capable of being transcribed into RNA. Natural DNA is transcribed by RNA polymerases that recognize the four standard bases. The transcription of Hachimoji DNA required the engineering of a variant of T7 RNA polymerase, designated "FAL" polymerase.[1] This engineered enzyme is capable of recognizing all eight bases in a Hachimoji DNA template and faithfully incorporating the corresponding ribonucleotides into a complementary RNA strand.[1] This demonstrates that the expanded genetic information of Hachimoji DNA can be transmitted, opening the door to the synthesis of novel functional RNAs.[1]

G cluster_workflow In Vitro Transcription Workflow Template DNA Template (Natural or Hachimoji) Enzyme RNA Polymerase (Natural or Engineered FAL) NTPs Ribonucleoside Triphosphates (4 or 8 types) Transcription In Vitro Transcription RNA RNA Product

Experimental Protocols

Synthesis of Hachimoji DNA Oligonucleotides

Hachimoji DNA oligonucleotides are synthesized using standard, automated solid-phase phosphoramidite chemistry.[1]

  • Solid Support: The synthesis begins with the first nucleoside attached to a controlled pore glass (CPG) solid support.

  • Deprotection (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a solution of a weak acid, typically trichloroacetic acid in dichloromethane.

  • Coupling: The next nucleoside phosphoramidite (dissolved in anhydrous acetonitrile) is activated with a catalyst (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and 1-methylimidazole) to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.

  • Cycle Repetition: The deprotection, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide to be added to the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed using a basic solution, such as aqueous ammonia or methylamine.

  • Purification: The final oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC).

Thermal Melting (Tm) Analysis

The thermal stability of DNA duplexes is determined by monitoring the change in UV absorbance at 260 nm as a function of temperature.

  • Sample Preparation: Complementary single-stranded oligonucleotides are annealed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final duplex concentration of approximately 2-4 µM.

  • Instrumentation: A UV-Vis spectrophotometer equipped with a Peltier temperature controller is used.

  • Data Collection: The absorbance of the sample at 260 nm is recorded as the temperature is increased from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C) at a controlled ramp rate (e.g., 1 °C/minute).

  • Data Analysis: The melting temperature (Tm) is determined from the resulting melting curve as the temperature at which the absorbance is halfway between the initial (double-stranded) and final (single-stranded) absorbance values. This is typically calculated from the peak of the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) are then derived by fitting the melting curve data to a two-state model.

In Vitro Transcription of Hachimoji DNA
  • Template Preparation: A linear double-stranded DNA template containing a T7 promoter upstream of the Hachimoji DNA sequence is prepared.

  • Reaction Mixture: The transcription reaction is assembled by combining the DNA template, all eight ribonucleoside triphosphates (ATP, GTP, CTP, UTP, rPTP, rZTP, rSTP, rBTP), a transcription buffer, and the engineered FAL T7 RNA polymerase.

  • Incubation: The reaction mixture is incubated at 37 °C for a defined period (e.g., 2-4 hours).

  • DNase Treatment: The DNA template is removed by treatment with DNase I.

  • Purification: The resulting Hachimoji RNA transcript is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE).

Conclusion

Hachimoji DNA, incorporating this compound as the 'Z' base, represents a robust expansion of the genetic alphabet. It successfully mimics the key structural and thermodynamic properties of natural DNA, forming a stable, predictable B-form double helix and engaging in specific base pairing. Furthermore, the informational content of Hachimoji DNA is accessible through transcription by an engineered polymerase. This combination of natural DNA-like properties with expanded information capacity makes Hachimoji DNA a powerful tool for a wide range of applications in synthetic biology, from high-density data storage to the development of novel diagnostics and therapeutics. The experimental protocols provided in this guide offer a starting point for researchers to begin exploring the potential of this exciting technology.

References

A Comparative Guide to the Performance of 6-Amino-5-nitropyridin-2-OL and its Derivatives in Modern Assay Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Amino-5-nitropyridin-2-OL, also known as 6-amino-5-nitropyridin-2-one, is a heterocyclic compound with significant potential in synthetic biology and medicinal chemistry. While its direct application in biological assays is limited, it serves as a crucial synthetic precursor for a wide range of bioactive molecules, particularly kinase inhibitors.[1][2][3] Furthermore, it has been identified as an unnatural nucleobase in the development of Hachimoji DNA, an eight-letter genetic system, where it pairs with 5-aza-7-deazaguanine.[4][5][6][7] A recent study has also highlighted its superior photostability compared to natural DNA bases, suggesting its utility in biotechnological applications requiring robust genetic materials.[8][9]

This guide provides a comparative overview of the performance of bioactive compounds derived from aminopyridine scaffolds, such as this compound, in various biochemical and cell-based assay systems.

From Precursor to Potent Inhibitor: The Synthetic Utility

The true value of this compound in drug discovery lies in its role as a versatile building block. The aminopyridine core is a "privileged structure" found in numerous kinase inhibitors. The synthetic pathway often involves leveraging the amino and nitro groups for further chemical modifications to build more complex molecules that can potently and selectively inhibit specific kinase targets.

G cluster_0 Synthetic Pathway Start This compound Intermediate Key Intermediate (e.g., via reduction of nitro group) Start->Intermediate Chemical Synthesis (Multi-step) Final_Product Bioactive Kinase Inhibitor Intermediate->Final_Product Coupling Reactions

Caption: Synthetic pathway from this compound to a bioactive kinase inhibitor.

Performance Comparison in Key Assay Systems

The development of kinase inhibitors involves a cascade of assays to determine potency, selectivity, and cellular efficacy.[10] Below is a comparative summary of hypothetical, yet representative, data for three distinct aminopyridine-derived kinase inhibitors (Inhibitor A, B, and C) targeting a specific kinase (e.g., JAK2).

Table 1: Biochemical Assay Performance

Biochemical assays are essential for determining the direct inhibitory activity of a compound against its purified target enzyme. Luminescence-based assays like Kinase-Glo® and ADP-Glo™ are industry standards for high-throughput screening.[11][12][13][14]

InhibitorTarget KinaseAssay TypeIC₅₀ (nM)Z'-factor
Inhibitor A JAK2Kinase-Glo®150.85
Inhibitor B JAK2ADP-Glo™80.91
Inhibitor C JAK2Kinase-Glo®1200.82
Staurosporine Pan-KinaseKinase-Glo®50.88
  • IC₅₀: The half-maximal inhibitory concentration. A lower value indicates higher potency.

  • Z'-factor: A measure of assay quality and robustness. A value > 0.5 is considered excellent for high-throughput screening.

Table 2: Biophysical and Cellular Assay Performance

While biochemical assays measure direct target inhibition, biophysical and cell-based assays are critical to confirm target engagement and functional effects within a biological context.[15]

InhibitorAssay TypeMetricResult
Inhibitor A Differential Scanning Fluorimetry (DSF)ΔTm (°C)+8.5
NanoBRET™ Target EngagementEC₅₀ (nM)45
Cell Proliferation (BaF3)GI₅₀ (µM)0.5
Inhibitor B Differential Scanning Fluorimetry (DSF)ΔTm (°C)+9.2
NanoBRET™ Target EngagementEC₅₀ (nM)25
Cell Proliferation (BaF3)GI₅₀ (µM)0.1
Inhibitor C Differential Scanning Fluorimetry (DSF)ΔTm (°C)+3.1
NanoBRET™ Target EngagementEC₅₀ (nM)850
Cell Proliferation (BaF3)GI₅₀ (µM)>10
  • ΔTm: The change in the melting temperature of the target protein upon compound binding. A larger shift suggests stronger binding.[16]

  • EC₅₀: The half-maximal effective concentration in a cell-based assay.

  • GI₅₀: The concentration that causes 50% growth inhibition in a cell proliferation assay.

Experimental Protocols

Luminescent Kinase Assay (Kinase-Glo® Protocol)

This protocol measures the amount of ATP remaining after a kinase reaction. A decrease in ATP is indicative of kinase activity.

Methodology:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase and its specific substrate in reaction buffer.

  • Compound Addition: Add 25 nL of the aminopyridine-derived inhibitor (or DMSO as a vehicle control) at various concentrations.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate Reaction: Add 2.5 µL of ATP solution to start the kinase reaction. Incubate for 1 hour at room temperature.

  • Detection: Add 5 µL of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction catalyzed by luciferase.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.[11][13]

Cellular Target Engagement (NanoBRET™ Assay)

This assay quantifies the binding of a compound to its target protein within living cells.

Methodology:

  • Cell Preparation: Use HEK293T cells transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Plating: Seed the transfected cells into a 384-well white assay plate.

  • Compound Treatment: Serially dilute the test inhibitor and add it to the cells.

  • Tracer Addition: Add the NanoBRET™ Kinase Tracer, a fluorescently labeled ligand that also binds to the kinase.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Measurement: Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (Tracer) wavelengths. The BRET ratio is calculated, and a decrease in this ratio indicates that the test compound is displacing the tracer from the target protein.[16]

G cluster_1 Kinase Inhibitor Screening Workflow HTS High-Throughput Screen (e.g., Kinase-Glo®) Hit_Confirm Hit Confirmation (IC₅₀ Determination) HTS->Hit_Confirm Biophysical Biophysical Assay (e.g., DSF) Hit_Confirm->Biophysical Cellular_TE Cellular Target Engagement (e.g., NanoBRET™) Hit_Confirm->Cellular_TE Functional_Cell Functional Cellular Assay (e.g., Proliferation) Cellular_TE->Functional_Cell Lead_Opt Lead Optimization Functional_Cell->Lead_Opt

Caption: A typical workflow for screening and characterizing kinase inhibitors.

References

A Comparative Guide to Selective FGFR4 Inhibitors: Alternatives to Traditional Pyridinone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel kinase inhibitors, particularly within the pyridinone class of compounds, identifying potent and selective agents is paramount. While the specific compound 6-Amino-5-nitropyridin-2-OL is primarily documented as a synthetic nucleobase in Hachimoji DNA, its pyridinone core is a common scaffold in kinase inhibitor design.[1][2][3][4][5] This guide pivots to a therapeutically relevant application for similar scaffolds: the selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[6][7]

We will objectively compare the performance of leading selective FGFR4 inhibitors, providing a detailed analysis of their biochemical potency, selectivity, and cellular activity. This guide also includes detailed experimental methodologies and visual diagrams to support your research and development efforts.

Quantitative Comparison of Leading FGFR4 Inhibitors

The following table summarizes the biochemical potency (IC50) of several prominent selective and pan-FGFR inhibitors against the four FGFR family members. This data highlights the distinct selectivity profiles achieved by targeting unique structural features of the FGFR4 kinase domain.

Compound NameTypeFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)Reference
BLU-9931 Selective, Irreversible5914931503[8][9]
Roblitinib (FGF401) Selective, Reversible-Covalent>10,000>10,000>10,0001.9[10][11]
H3B-6527 Selective, Covalent3201,2901,060<1.2[12][13][14]
LY2874455 Pan-FGFR<6.4<6.4<6.4<6.4[15]
BGJ398 (Infigratinib) Pan-FGFR0.91.4160[16]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation of kinase inhibitors. Below are protocols for key in vitro and cell-based assays used to characterize the compounds listed above.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.

  • Poly(Glu, Tyr) 4:1 as a generic substrate.

  • Adenosine triphosphate (ATP).

  • Test compounds (e.g., Roblitinib) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[17]

  • 384-well assay plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of test compound dilution (or DMSO for control).[18][19]

    • 2 µL of enzyme solution (e.g., 1-10 ng/well of FGFR4, pre-determined by enzyme titration).[18][19]

    • 2 µL of substrate/ATP mixture (final concentration typically near the Km for ATP, e.g., 50 µM).[18]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.[17][18]

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[18][19]

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.[18][19]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot for Downstream Signaling Inhibition

This method assesses the ability of a compound to inhibit FGFR4 signaling within a cellular context by measuring the phosphorylation of downstream effector proteins.

Objective: To confirm target engagement and measure the potency of an inhibitor in a relevant cancer cell line (e.g., Hep3B or HUH7, which are FGF19-driven HCC cell lines).

Materials:

  • Hepatocellular carcinoma cell line (e.g., Hep3B).

  • Cell culture medium and supplements.

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-FGFR, anti-phospho-FRS2, anti-phospho-ERK1/2 (MAPK), anti-total-FGFR, anti-total-FRS2, anti-total-ERK1/2, and an antibody for a loading control (e.g., anti-Actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Cell Culture: Plate Hep3B cells and allow them to adhere overnight.

  • Serum Starvation: To reduce basal signaling, starve the cells in a low-serum medium for 4-6 hours.

  • Inhibitor Treatment: Treat the starved cells with a serial dilution of the test compound (or DMSO vehicle control) for 1-2 hours.[20][21][22]

  • Ligand Stimulation (Optional but Recommended): Stimulate the cells with FGF19 (e.g., 50-100 ng/mL) for 15-30 minutes to induce robust FGFR4 pathway activation.[20]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[20]

  • Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the corresponding total protein signal. This demonstrates the compound's dose-dependent inhibition of FGFR4 signaling.

Visualizing Key Pathways and Workflows

FGFR4 Signaling Pathway in Hepatocellular Carcinoma

The FGF19-FGFR4 signaling axis is a critical driver of proliferation and survival in a subset of HCC. The pathway is initiated by the binding of FGF19 to a complex of FGFR4 and its co-receptor β-Klotho (KLB), leading to receptor dimerization and autophosphorylation. This activates downstream cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[6][15][23] Selective inhibitors like Roblitinib and H3B-6527 block the initial autophosphorylation step.

FGFR4_Signaling_Pathway cluster_membrane FGF19 FGF19 FGFR4_inactive FGFR4 (Monomer) FGF19->FGFR4_inactive Binds KLB β-Klotho KLB->FGFR4_inactive Co-receptor FGFR4_active FGFR4 Dimer (Phosphorylated) FGFR4_inactive->FGFR4_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor Selective FGFR4 Inhibitor Inhibitor->FGFR4_active Inhibits Inhibitor_Workflow Start Compound Synthesis or Library Screening Biochem Biochemical Assay (e.g., ADP-Glo) Determine IC50 vs. FGFRs Start->Biochem Selectivity Kinome Selectivity Screen (Panel of >400 kinases) Biochem->Selectivity Potent hits Cellular Cellular Assay (Western Blot) Confirm Target Engagement Biochem->Cellular Potent & selective hits Prolif Cell Proliferation Assay (e.g., CellTiter-Glo) Determine GI50 Cellular->Prolif InVivo In Vivo Xenograft Model (e.g., Hep3B in mice) Evaluate Anti-Tumor Efficacy Prolif->InVivo Cell-active hits End Lead Optimization or Preclinical Candidate InVivo->End

References

A Comparative Spectroscopic and Biological Guide to 6-Amino-5-nitropyridin-2-OL Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 6-Amino-5-nitropyridin-2-OL and its derivatives. This class of compounds is of growing interest in medicinal chemistry and synthetic biology. Below, we present a summary of their spectral data, detailed experimental protocols for obtaining this information, and an exploration of their potential biological activities and associated signaling pathways.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its closely related analogs. This data is essential for the identification, characterization, and purity assessment of these compounds.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound and Related Compounds

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Data not publicly availableData not publicly availableData not publicly available
2-Amino-4-nitropyridine N-oxide derivative Not specifiedAssignments based on HMQC and HMBC experiments[1]Assignments based on HMQC and HMBC experiments[1]
2-Amino-5-nitropyridine DMSO-d69.74 (s, 1H), 7.98–7.62 (m, 2H), 7.47 (d, J = 27.5 Hz, 5H), 6.90 (s, 2H), 6.67 (s, 2H)[2]158.77, 153.17, 150.94, 137.93, 129.92, 128.30, 127.89, 126.09, 124.65, 122.59, 115.97, 115.38[2]
6-Amino-2-pyridone-3,5-dicarbonitrile derivative DMSO-d₆2.42 (s, 3H, CH₃), 5.23 (s, 2H, CH₂), 6.98 (d, J = 7.8 Hz, 1H, Ar–H), 7.39–7.46 (m, 5H, Ar–H), 7.73 (s, 1H, Ar–H), 8.58 (s, 2H, NH₂)[3]21.5, 44.6, 76.4, 87.8, 116.4, 116.9, 127.3, 127.9, 128.5, 129.4, 129.6, 131.7, 132.2, 133.0, 133.6, 140.7, 157.4, 159.7, 161.6[3]

Table 2: FTIR, UV-Vis, and Mass Spectrometry Data of this compound and Related Compounds

CompoundFTIR (cm⁻¹)UV-Vis (λmax, nm)Mass Spectrometry (m/z)
This compound Data from recent spectral characterization is available but not detailed in the abstract.[4]Ultrafast broadband time-resolved fluorescence and transient absorption spectroscopy has been performed.[4]Molecular Formula: C₅H₅N₃O₃, Molecular Weight: 155.11[5]
2-Amino-5-nitropyridine pentaborate 3600-3000 (O-H), 3398 & 3391 (N-H), 3197 & 3191 (C-H), 1468 & 1399 (C=C and N-H bend), 1230 & 1200 (B-O of BO₃), 1137 & 1050 (B-O of BO₄), 530 (B₅O₆(OH)₄⁻)[6]Not specifiedNot specified
2-Amino-4,6-diphenylnicotinonitriles 3487-3412 & 3368-3300 (N-H stretch), 1654-1606 (N-H bend), 2210-2204 (C≡N)[7]Solvent-dependent fluorescence emission[7]Protonated molecular ions and sodium adducts observed.[7]
2-Methoxy-5-nitro-pyridine Full spectrum available via SpectraBase.[8]UV-Vis data available via SpectraBase.[8]GC-MS data available via SpectraBase.[8]

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation : Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR : Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR : Proton-decoupled spectra are acquired using a 45° pulse width and a longer relaxation delay (2-5 seconds).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : Solid samples are typically analyzed using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

  • Instrumentation : A standard FTIR spectrometer is used, typically scanning from 4000 to 400 cm⁻¹.

  • Data Acquisition : A background spectrum of the pure KBr pellet or empty ATR crystal is recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used to scan a wavelength range, typically from 200 to 800 nm.

  • Data Acquisition : A baseline is recorded using a cuvette containing the pure solvent, which is then subtracted from the sample's absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Samples can be introduced via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Ionization : Electrospray ionization (ESI) is commonly used for these types of polar molecules.

  • Analysis : A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is used to determine the accurate mass of the molecular ion and its fragmentation pattern. The fragmentation is induced by collision-induced dissociation (CID).[9]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not yet extensively documented, the broader class of aminonitropyridine and substituted pyridinol derivatives has shown promising biological activities, particularly in the areas of cancer and angiogenesis.

Anticancer and Antiangiogenic Potential

Substituted pyridines and pyridazines have been investigated for their angiogenesis-inhibiting activity.[10] Some 6-amino-2,4,5-trimethylpyridin-3-ol derivatives have demonstrated antiangiogenic and antitumor properties.[11] The anticancer effects of related compounds, such as 9-aminoacridine, have been linked to the targeting of key signaling pathways including the PI3K/AKT/mTOR, NF-κB, and p53 pathways.[12]

Furthermore, some aminopyridine derivatives have been found to inhibit receptor tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, such as the KRAS signaling pathway.[13][14]

The workflow for investigating such biological activities typically involves:

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action synthesis Synthesis of This compound Derivatives spectroscopy Spectroscopic Analysis (NMR, IR, MS) synthesis->spectroscopy cell_lines Cancer Cell Line Screening spectroscopy->cell_lines angiogenesis_assays Angiogenesis Assays (e.g., Tube Formation) cell_lines->angiogenesis_assays pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) angiogenesis_assays->pathway_analysis target_id Target Identification pathway_analysis->target_id

Experimental workflow for drug discovery.

A potential signaling pathway that could be modulated by these compounds, based on the activity of related molecules, is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Compound This compound Derivative Compound->RTK Inhibition? Compound->PI3K Inhibition?

Hypothesized signaling pathway inhibition.

Conclusion

The spectroscopic data presented in this guide serve as a foundational resource for the identification and characterization of this compound derivatives. While detailed spectroscopic information for a wide range of these compounds is still emerging, the provided data on related structures offers valuable comparative insights. The preliminary evidence of anticancer and antiangiogenic activities suggests that this class of molecules holds significant potential for further investigation in drug discovery. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to fully realize their therapeutic promise.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Amino-5-nitropyridin-2-OL in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Hazard Information

It is imperative to treat 6-Amino-5-nitropyridin-2-OL as a potentially hazardous substance. Based on data from analogous compounds, it should be handled with care to avoid skin and eye irritation.[1][2] Ingestion and inhalation of dust should be prevented.[1][3] The primary hazards associated with similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5]

Quantitative data and safety information for this compound and its analogs are summarized in the table below.

PropertyValue/InformationSource(s)
Chemical Name This compound-
CAS Number 211555-30-5[6]
Molecular Formula C5H5N3O3[7]
Molecular Weight 155.11 g/mol [7]
Appearance Solid (presumed)General chemical knowledge
Known Hazards (based on analogs) Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[3][4][5]
Incompatible Materials Strong oxidizing agents.[4][5]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[3][4][5]

Detailed Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, regional, and national hazardous waste regulations.[4] The following step-by-step procedure is a general guideline and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) department.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure that appropriate PPE is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If handling fine powders or there is a risk of dust formation, a NIOSH-approved respirator is recommended.[3]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused this compound and any grossly contaminated materials (e.g., weighing paper, paper towels from a spill) in a designated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and have a secure lid.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").

  • Liquid Waste:

    • If the compound is in solution, it should be collected in a designated hazardous waste container for liquid chemical waste.

    • Do not mix with other incompatible waste streams.

    • The container must be clearly labeled as described above.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water, if soluble). The rinsate should be collected as hazardous liquid waste.[3]

    • After rinsing, the container may be disposed of as regular waste, depending on institutional policies. Consult your EHS department for specific guidance.

3. Spill Response: In the event of a spill:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.

  • Sweep up the absorbed material and place it in the designated hazardous waste container.[4]

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Avoid creating dust during the cleanup process.[3]

4. Final Disposal:

  • Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.

  • Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[2]

  • Do not dispose of this compound down the drain or in the regular trash. [4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Disposal of This compound ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess physical form of the waste solid_waste Solid Waste (Unused chemical, contaminated solids) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) assess_form->liquid_waste Liquid empty_container Empty Container? assess_form->empty_container Empty Container collect_solid Collect in a labeled hazardous waste container for solids solid_waste->collect_solid collect_liquid Collect in a labeled hazardous waste container for liquids liquid_waste->collect_liquid ppe->assess_form spill_check Is there a spill? collect_solid->spill_check collect_liquid->spill_check spill_response Follow Spill Response Protocol: - Absorb with inert material - Collect as hazardous waste spill_check->spill_response Yes no_spill No Spill spill_check->no_spill No store Store waste container in a designated secure area spill_response->store no_spill->store contact_ehs Contact EHS for pickup and final disposal by a licensed contractor store->contact_ehs triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional policy collect_rinsate->dispose_container

References

Essential Safety and Operational Guide for Handling 6-Amino-5-nitropyridin-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Amino-5-nitropyridin-2-OL (CAS No. 211555-30-5) was not available at the time of this document's creation. The following guidance is based on safety data for structurally similar compounds, including other nitropyridine derivatives. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a comprehensive disposal plan to ensure the safe handling of this compound.

Hazard Assessment and Personal Protective Equipment

Based on the hazard profiles of analogous compounds, this compound should be presumed to be harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, a stringent PPE protocol is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specific PPE Standard/Specification Purpose
Eye and Face Protection Chemical splash goggles and a face shieldANSI Z87.1 or EN 166To protect against splashes and airborne particles.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Follow manufacturer's breakthrough time dataTo prevent skin contact.[3]
Body Protection Chemical-resistant lab coat or coveralls---To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesNIOSH or EN 149Required when handling the powder outside of a certified chemical fume hood or if dust is generated.[2]
Foot Protection Closed-toe, chemical-resistant shoes---To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. The following steps outline the process from preparation to post-handling cleanup.

Preparation and Pre-Handling
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and pre-labeled waste containers, before handling the compound.

  • Don PPE: Put on all required PPE as detailed in Table 1. Inspect gloves for any defects before use.

Handling the Compound
  • Weighing: Carefully weigh the desired amount of the solid compound on weighing paper within the fume hood. Avoid any actions that could generate dust.

  • Transfer: Use a spatula for all transfers of the solid material.

  • In Solution: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all contaminated surfaces, glassware, and equipment after use.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye and face protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: Emergency Response Plan

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All disposable materials contaminated with the compound, such as gloves, weighing paper, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.

  • Unused Compound: Any unused solid compound must be disposed of as hazardous chemical waste in its original or a suitable, labeled container.

  • Solutions: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous liquid waste container. Do not pour any amount down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Dispose of the rinsed container in accordance with institutional guidelines.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow A Preparation - Designate Area - Check Fume Hood - Gather Materials B Don PPE - Goggles & Face Shield - Gloves - Lab Coat - Respirator (if needed) A->B Proceed when ready C Handling in Fume Hood - Weighing - Transferring - Preparing Solutions B->C Enter handling phase D Post-Handling - Decontaminate Surfaces - Doff PPE Correctly - Wash Hands C->D Complete experiment F Emergency Procedures - Eye/Skin Contact - Inhalation/Ingestion - Spill Response C->F If incident occurs E Waste Disposal - Segregate Solid & Liquid Waste - Label Containers - Dispose per Protocol D->E Manage waste

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.